Technical Documentation Center

4-Methyl-isothiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-isothiazole-5-carboxylic acid
  • CAS: 15901-61-8

Core Science & Biosynthesis

Foundational

Chemical properties and reactivity of 4-Methyl-isothiazole-5-carboxylic acid

The following technical guide details the chemical properties, reactivity profile, and medicinal chemistry applications of 4-Methylisothiazole-5-carboxylic acid (4-MICA) . A Scaffold for Next-Generation Bioisosteres[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, reactivity profile, and medicinal chemistry applications of 4-Methylisothiazole-5-carboxylic acid (4-MICA) .

A Scaffold for Next-Generation Bioisosteres[1]

Executive Summary

4-Methylisothiazole-5-carboxylic acid (CAS: 15901-61-8) is a specialized heterocyclic building block distinct from its more common isomer, 4-methylthiazole-5-carboxylic acid.[1][2] While thiazoles are ubiquitous in approved drugs, the isothiazole core (containing a characteristic N-S bond) offers a unique electronic profile and metabolic stability window.

For drug development professionals, 4-MICA serves two primary functions:

  • Bioisosterism: It acts as a bioisostere for benzoic acid and thiazole-5-carboxylic acid, often improving solubility due to the lower logP of the isothiazole ring.[1]

  • Scaffold Rigidity: The 4-methyl group provides steric bulk that locks conformation in protein binding pockets and blocks the C-4 position from unwanted metabolic oxidation.[1]

Structural & Physicochemical Profile

The isothiazole ring is aromatic, but the presence of the weak N-S bond imparts specific reactivity distinct from thiophenes or thiazoles.

PropertyValue / DescriptionNote
CAS Number 15901-61-8 Critical: Do not confuse with 4-methylthiazole-5-COOH (CAS 20485-41-0).[1]
IUPAC Name 4-Methylisothiazole-5-carboxylic acid
SMILES CC1=C(C(=O)O)SN=C1N and S are adjacent (1,2-position).[1][2]
Molecular Weight 143.16 g/mol
pKa (Acid) ~3.5 – 3.8 (Predicted)More acidic than benzoic acid (4.2) due to the electron-withdrawing nature of the isothiazole ring.[1]
Electronic Character Electron-deficient (π-excessive but N-S polarized)The N-S bond possesses significant single-bond character, making it a site of vulnerability to reduction.[1]
C-4 Substituent Methyl GroupSteric Block: Prevents electrophilic attack at the most reactive carbon site (C-4).[1]

Reactivity & Functionalization Map

The reactivity of 4-MICA is defined by three vectors: the carboxylic acid handle, the C-3 proton (C-H activation), and the N-S bond stability.[1]

The Carboxyl Handle (Amidation)

The C-5 carboxylic acid is the primary vector for library generation. Unlike simple aromatics, isothiazole carbonyls can be sensitive to harsh acid chloride formation (SOCl₂) due to the potential for ring degradation or N-protonation.

  • Preferred Method: Activation via HATU or T3P is recommended over acyl chlorides to maintain ring integrity.

  • Causality: The electron-withdrawing nitrogen at position 2 decreases the nucleophilicity of the carboxylate, requiring highly active coupling agents.[1]

C-3 Lithiation (C-H Activation)

With the C-4 position blocked by a methyl group, the C-3 proton becomes the sole site for direct ring functionalization.[1]

  • Mechanism: Direct deprotonation using n-butyllithium (n-BuLi) or LDA is feasible.[1] The carboxylate group (as a dianion or protected ester) can direct lithiation to the C-4 position if it were open, but since C-4 is methylated, lithiation occurs at C-3.[1]

  • Utility: Allows introduction of halogens, aldehydes (via DMF), or alkyl groups at the C-3 position.[3]

The "Achilles' Heel": N-S Bond Cleavage

The N-S bond is the weakest link in the scaffold.

  • Reductive Cleavage: Treatment with reducing metals (Zn/HCl) or Raney Nickel will cleave the N-S bond, opening the ring to form β-amino-α,β-unsaturated carbonyls .[1]

  • Nucleophilic Attack: Soft nucleophiles may attack the sulfur atom, leading to ring opening. This is a degradation pathway to watch during scale-up.[1]

Reactivity Visualization

The following diagram maps the logical flow of functionalization for 4-MICA.

ReactivityMap Core 4-Methylisothiazole- 5-carboxylic Acid (4-MICA) Amide Amide Derivatives (Library Generation) Core->Amide HATU/Amine (Standard Coupling) Lithiation C-3 Functionalization (via C-Li Intermediate) Core->Lithiation 1. Protection 2. n-BuLi (-78°C) 3. Electrophile RingOpen Ring Opening (Degradation/Rearrangement) Core->RingOpen Reductive Conditions (Zn/HCl, Raney Ni) Drug Kinase Inhibitors (Bioisosteres) Amide->Drug Aldehyde C-3 Formyl Derivatives Lithiation->Aldehyde Enaminone Enaminones (Linear) RingOpen->Enaminone

Figure 1: Reactivity landscape of 4-MICA.[1] Green paths indicate constructive synthesis; red paths indicate degradation risks.[1]

Medicinal Chemistry Applications

Bioisosterism Strategy

4-MICA is deployed when a project requires a heteroaromatic acid that is distinct from the crowded IP space of thiazoles and pyridines.[1]

  • LogP Modulation: Isothiazoles generally possess a lower logP than their thiazole counterparts, potentially improving the aqueous solubility of the final drug candidate.

  • Metabolic Blocking: The 4-methyl group is strategic.[1] In unsubstituted isothiazoles, the C-4 position is susceptible to oxidative metabolism.[1] Methylation blocks this site, extending the half-life (

    
    ) of the molecule.[1]
    
Known Applications

Isothiazole-5-carboxylic acid derivatives have been cited in the development of:

  • Antivirals: Analogous to Denotivir (which is a 3-methyl-4-carboxylic isomer), 5-carboxylic variants are explored for herpes simplex inhibition [1].[1]

  • Anti-inflammatories: As replacements for salicylates or fenamates.

Experimental Protocols

Protocol A: Amide Coupling (Library Scale)

Objective: Synthesis of 4-methyl-N-phenylisothiazole-5-carboxamide.

Rationale: Acid chlorides are avoided to prevent N-S bond compromise. HATU provides mild activation.

  • Preparation: Charge a flame-dried reaction vial with 4-MICA (1.0 equiv, 0.5 mmol) and anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature (RT) for 15 minutes. Observation: Solution typically turns yellow.[1]

  • Coupling: Add aniline (1.1 equiv). Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW + 75).[1]

  • Workup (Self-Validating Step):

    • Dilute with EtOAc (15 mL).

    • Acid Wash: Wash with 1N HCl (2x) to remove unreacted aniline and DIPEA.

    • Base Wash: Wash with sat. NaHCO₃ (2x) to remove unreacted 4-MICA and HATU byproducts.[1]

    • Dry/Concentrate: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Silica gel chromatography (0-50% EtOAc/Hexanes).

Protocol B: C-3 Lithiation (Advanced Functionalization)

Objective: Introduction of an electrophile at the C-3 position.

Rationale: The C-4 methyl blocks the usual electrophilic site, and the carboxylate directs the base to the C-3 proton.[1]

  • Protection: Convert 4-MICA to its tert-butyl ester (using isobutylene/H₂SO₄) to prevent nucleophilic attack on the carbonyl.[1]

  • Lithiation:

    • Dissolve the ester (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78°C .[1]

    • Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 10 mins.

    • Critical: Stir for 30 mins at -78°C. (Do not warm, or ring fragmentation may occur).

  • Quench: Add electrophile (e.g., MeI, DMF, or I₂) (1.5 equiv).

  • Warming: Allow to warm to RT slowly over 2 hours.

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the C-3 substituted carboxylic acid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the standard workflow for processing this building block in a medicinal chemistry campaign.

Workflow Start Start: 4-MICA (Solid, Stable) Decision Target Structure? Start->Decision PathA Amide Library Decision->PathA Linker Attachment PathB Core Modification Decision->PathB Scaffold Expansion StepA1 Activation (HATU/DMF) PathA->StepA1 StepB1 Ester Protection PathB->StepB1 StepA2 Amine Addition StepA1->StepA2 StepA3 Acid/Base Wash (Purification) StepA2->StepA3 StepB2 Lithiation (-78°C) StepB1->StepB2 StepB3 Electrophile Quench StepB2->StepB3

Figure 2: Operational workflow for 4-MICA utilization.

References

  • ChemScene. (n.d.). 4-Methylisothiazole-5-carboxylic acid Product Page (CAS 15901-61-8).[1][2] Retrieved from [1]

  • Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Archiv der Pharmazie, 339(7), 401-413.

  • MedChemExpress. (n.d.). Isothiazole-5-carboxylic acid derivatives and biological activity. Retrieved from

  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid (Methodology Comparison). CN101475541A. Retrieved from (Note: Cited for contrast between thiazole/isothiazole synthetic routes).

Sources

Exploratory

4-Methyl-isothiazole-5-carboxylic Acid: A Strategic Building Block in Organic Synthesis

The following technical guide details the utility, synthesis, and application of 4-Methyl-isothiazole-5-carboxylic acid (CAS 15901-61-8). Executive Summary 4-Methyl-isothiazole-5-carboxylic acid is a specialized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 4-Methyl-isothiazole-5-carboxylic acid (CAS 15901-61-8).

Executive Summary

4-Methyl-isothiazole-5-carboxylic acid is a specialized heterocyclic building block belonging to the 1,2-thiazole family. Distinct from its more common isomer, 4-methyl-1,3-thiazole-5-carboxylic acid (a key intermediate in Febuxostat synthesis), this isothiazole congener offers unique electronic properties and vector orientation for medicinal chemistry. It serves as a critical scaffold for bioisosteric replacement , particularly in modulating metabolic stability and hydrogen-bonding networks in kinase inhibitors and CNS-active agents.

Property Specification
CAS Number 15901-61-8
Formula C₅H₅NO₂S
MW 143.16 g/mol
Structure 1,2-Thiazole ring (N-S bond)
Key Functionality C5-Carboxylic acid (electrophilic handle), C3-H (nucleophilic/radical handle)

Part 1: Physicochemical & Electronic Profile

The isothiazole ring system is characterized by an N–S bond, which imparts different electronic distribution compared to the 1,3-thiazole.

  • Aromaticity & Basicity: Isothiazole is aromatic but less basic (pKa ~ -0.5) than thiazole (pKa ~ 2.5) due to the inductive effect of the adjacent sulfur atom on the nitrogen lone pair. This makes the 4-methyl-isothiazole-5-carboxylic acid moiety a neutral pharmacophore at physiological pH, unlike basic pyridine or thiazole analogues.

  • Lipophilicity (LogP): The N-S bond is more polarizable, often resulting in a slightly lower LogP than the corresponding 1,3-thiazole, potentially improving aqueous solubility.

  • Metabolic Stability: The isothiazole ring is generally resistant to oxidative metabolism by CYPs, although the N-S bond can be reductive cleaved under specific anaerobic conditions or by specific reductases.

Structural Comparison (Isothiazole vs. Thiazole)

G cluster_0 Target Scaffold (1,2-Isothiazole) cluster_1 Common Isomer (1,3-Thiazole) Iso 4-Methyl-isothiazole-5-COOH (CAS 15901-61-8) N-S Bond Present Lower Basicity Thia 4-Methyl-thiazole-5-COOH (CAS 20485-41-0) N-C-S Linkage Febuxostat Intermediate Iso->Thia Bioisosteric Replacement

Figure 1: Structural distinction between the target 1,2-isothiazole and the common 1,3-thiazole.

Part 2: Synthesis Strategies

Accessing 4-methyl-isothiazole-5-carboxylic acid requires specific methodologies to ensure the formation of the 1,2-N,S bond.

Method A: Lithiation-Carboxylation (The Direct Route)

The most direct route involves the selective C5-lithiation of 4-methylisothiazole. The C5 proton is the most acidic due to the inductive effect of the sulfur atom.

Mechanism:

  • Deprotonation: n-Butyllithium removes the C5 proton at low temperature (-78 °C) in THF.

  • Electrophilic Trap: The resulting organolithium species reacts with dry CO₂ (solid or gas).

  • Acidification: Workup with HCl yields the free acid.

Reagents: 4-Methylisothiazole, n-BuLi (1.6 M in hexanes), Dry THF, CO₂.

Method B: Oxidative Cyclization (The De Novo Route)

For large-scale preparation where regiocontrol is critical, oxidative cyclization of


-amino thiones is preferred.

Workflow:

  • Precursor Assembly: Condensation of a nitrile sulfide with an alkyne (e.g., ethyl 2-butynoate) or oxidative closure of 3-aminocrotonothioamide.

  • Cyclization: Use of oxidizing agents like Iodine (I₂) or Hydrogen Peroxide (H₂O₂).

Synthesis start 4-Methylisothiazole step1 C5-Lithiation (n-BuLi, THF, -78°C) start->step1 inter 5-Lithio-4-methylisothiazole step1->inter Deprotonation step2 Carboxylation (CO2 bubbled) inter->step2 Electrophilic Attack product 4-Methyl-isothiazole-5-carboxylic acid step2->product H+ Workup

Figure 2: Synthetic pathway via direct lithiation.

Part 3: Synthetic Utility & Reactivity[1]

Once synthesized, the carboxylic acid serves as a versatile handle for diversification.

Amide Coupling (Library Generation)

The carboxylic acid can be activated using standard coupling reagents (HATU, T3P, or via acid chloride) to form amides.

  • Application: Creating focused libraries of kinase inhibitors where the isothiazole ring acts as a hinge binder or solvent-exposed cap.

  • Protocol Note: The adjacent nitrogen makes the carbonyl slightly less electrophilic than phenyl acids; activation with Oxalyl Chloride/DMF is often superior to carbodiimides.

Decarboxylative Cross-Coupling

The C5-carboxylic acid can serve as a "traceless" directing group or a leaving group in metal-catalyzed couplings.

  • Reaction: Pd-catalyzed decarboxylative biaryl synthesis (Myers-type reaction).

  • Utility: Accessing 5-aryl-4-methylisothiazoles, which are difficult to synthesize via direct electrophilic aromatic substitution.

C3-Functionalization

With the C5 position blocked (or after derivatization), the C3 position becomes the next site for functionalization.

  • Radical Halogenation: NBS/AIBN can introduce a bromine at the 4-methyl group (benzylic-like position) or chlorinate the C3 position depending on conditions.

Part 4: Experimental Protocol

Protocol: Synthesis of 4-Methyl-isothiazole-5-carboxylic Acid via Lithiation

Objective: Preparation of 5.0 g of target acid from 4-methylisothiazole.

Safety: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvent: Add 4-methylisothiazole (5.0 g, 50.4 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (34.6 mL of 1.6 M solution in hexanes, 55.4 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn yellow/orange, indicating anion formation.

    • Aging: Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Carboxylation: Introduce excess Dry Ice (solid CO₂, roughly crushed) into a separate flask and sublime it through a drying tube into the reaction mixture via a cannula, or add crushed dry ice directly if moisture exclusion is strictly managed. Alternatively, bubble dry CO₂ gas for 30 minutes.

  • Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with Water (20 mL).

  • Workup:

    • Extract the aqueous layer with Et₂O (2 x 50 mL) to remove unreacted starting material.

    • Acidify the aqueous layer to pH ~2 using 6N HCl . A white/off-white precipitate should form.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 75 mL).

    • Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Expected Yield: 60–75% Characterization: ¹H NMR (DMSO-d₆) should show a singlet for the methyl group (~2.4 ppm) and a singlet for the C3 proton (~8.5 ppm).

Part 5: Applications in Drug Discovery

Scaffold Hopping Case Study

In programs targeting Xanthine Oxidase (e.g., Febuxostat analogues) or GABA-A receptors , replacing a 1,3-thiazole with a 1,2-isothiazole can solve specific issues:

  • Problem: 1,3-Thiazole ring oxidation leading to reactive metabolites (S-oxide formation).

  • Solution: The 1,2-isothiazole is less prone to S-oxidation.

  • Geometry: The vector angle between substituents at C4 and C5 changes slightly (approx 5-10° difference), potentially accessing new sub-pockets in the enzyme active site.

Table 1: Comparative Reactivity Profile
Transformation4-Methyl-isothiazole -5-COOH4-Methyl-thiazole -5-COOH
Amide Coupling Standard (HATU/EDC)Standard (HATU/EDC)
Decarboxylation Requires high temp (>150°C) or metal cat.Facile (often spontaneous >120°C)
C-H Acidity C5 is most acidic (pKa ~28)C2 is most acidic (pKa ~18)
Major Impurity Ring opening (under strong reduction)Dimerization

References

  • Isothiazole Synthesis & Lithiation

    • Title: "The synthesis of isothiazoles
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Describes the fundamental cycloaddition chemistry to access the isothiazole core.
    • (Representative)

  • Medicinal Chemistry of Isothiazoles

    • Title: "Isothiazoles in the Design and Synthesis of Biologically Active Substances."[1]

    • Source:Synthesis (Thieme).[2]

    • Context: Comprehensive review of isothiazole reactivity and biological applications.[3][4]

  • Microwave Spectrum & Structure

    • Title: "The Microwave Spectrum of 4-Methylisothiazole."[5][6][7]

    • Source:Zeitschrift für N
    • Context: Defines the structural parameters and electronic distribution of the 4-methylisothiazole core.
  • Commercial Availability & Properties

    • Source: ChemScene / Sigma-Aldrich.
    • Context: Verification of CAS 15901-61-8 existence and physical st

Sources

Foundational

Theoretical Studies and Computational Modeling of 4-Methyl-isothiazole-5-carboxylic Acid: A Comprehensive Whitepaper

Executive Summary & Rationale As a Senior Application Scientist, I approach the computational evaluation of novel chemical scaffolds not merely as a mathematical exercise, but as a predictive engine for experimental succ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I approach the computational evaluation of novel chemical scaffolds not merely as a mathematical exercise, but as a predictive engine for experimental success. The isothiazole core represents a highly versatile pharmacophore in modern medicinal chemistry. Specifically, 4-Methyl-isothiazole-5-carboxylic acid (4-MICA) (CAS: 15901-61-8) has emerged as a critical building block due to its unique electronic distribution and steric profile[1].

Isothiazole derivatives are well-documented as bioisosteres for pyridine and pyrazole rings, and they have shown significant promise as allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1)[2]. Furthermore, the presence of the "soft" sulfur atom within the heterocycle provides unique opportunities for metal complexation, such as with Platinum(II) in anti-cancer therapeutics[3].

This whitepaper establishes a self-validating computational protocol that bridges quantum mechanics with macromolecular dynamics. By understanding the causality behind each computational choice, researchers can leverage 4-MICA to rationally design highly selective CNS-active agents.

Computational Workflow Architecture

To ensure rigorous scientific integrity, our methodology follows a sequential, self-validating pipeline. Each step acts as a quality-control gate for the next, preventing the propagation of theoretical artifacts.

Workflow A Ligand Preparation 4-MICA (SMILES) B Quantum Mechanics (DFT) B3LYP / 6-311++G(d,p) A->B Geometry Opt C ADMET Profiling SwissADME & pkCSM A->C 2D/3D Structure B->C Electronic Params E Molecular Docking AutoDock Vina C->E Drug-likeness Passed D Target Preparation mGluR1 (PDB: 4OR2) D->E Grid Generation F Molecular Dynamics GROMACS (100 ns) E->F Top Pose (ΔG)

Fig 1: End-to-end computational workflow for 4-MICA structural and predictive evaluation.

Quantum Chemical Profiling (Density Functional Theory)

Before introducing a ligand to a biological macromolecule, its intrinsic electronic properties must be defined. Density Functional Theory (DFT) provides the necessary resolution to map the Molecular Electrostatic Potential (MEP) and frontier molecular orbitals (HOMO/LUMO).

Step-by-Step Methodology
  • Initialization: The 2D SMILES string (CC1=C(C(=O)O)SN=C1)[1] is converted to a 3D structure using Chem3D and pre-optimized via the MM2 molecular mechanics force field.

  • DFT Optimization: The structure is submitted to Gaussian 16. We select the B3LYP functional paired with the 6-311++G(d,p) basis set .

    • Causality of Choice: The inclusion of diffuse functions (++) is strictly required to accurately model the electron density of the anionic carboxylate group at physiological pH. Omitting diffuse functions would lead to spurious orbital contraction and inaccurate dipole moments.

  • Validation: Frequency calculations are performed post-optimization. The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, thereby validating the structural input for downstream workflows.

Quantitative Data

Table 1: Quantum Chemical Parameters of 4-MICA

ParameterValueClinical / Chemical Relevance
Total Energy -741.28 a.u.Baseline for thermodynamic stability.
Dipole Moment 4.12 DebyeIndicates strong polarity, driven by the -COOH group.
HOMO Energy -6.45 eVNucleophilic potential (localized on the Sulfur atom)[3].
LUMO Energy -1.82 eVElectrophilic potential (localized on the carboxylate).
Energy Gap (ΔE) 4.63 eVHigh chemical hardness; implies high kinetic stability in plasma.

Physicochemical & ADMET Profiling

Late-stage attrition in drug development is frequently driven by poor pharmacokinetics. We utilize ADMET profiling to ensure 4-MICA possesses the necessary drug-likeness to serve as a viable lead scaffold.

Step-by-Step Methodology
  • Input Generation: The validated SMILES string is processed through SwissADME and pkCSM web servers.

  • Rule Evaluation: The output is cross-referenced against Lipinski’s Rule of Five and Veber’s rules to predict oral bioavailability and membrane permeability.

Quantitative Data

Table 2: ADMET & Physicochemical Properties

PropertyValueCausality & Impact
Molecular Weight 143.16 g/mol Highly optimal for oral bioavailability; leaves room for functionalization[1].
LogP 1.15Perfect balance of aqueous solubility and lipid permeability[1].
TPSA 50.19 ŲFalls well below the 90 Ų threshold, indicating excellent Blood-Brain Barrier (BBB) penetration potential[1].
H-Bond Donors 1Complies with Lipinski's rules; minimizes desolvation penalties[1].
H-Bond Acceptors 3Complies with Lipinski's rules; facilitates target engagement[1].
Rotatable Bonds 1Low entropic penalty upon target binding, leading to higher affinity[1].

Molecular Docking & Target Engagement

Isothiazole derivatives are highly documented as allosteric modulators of the mGluR1 receptor, a critical target for neuropathic pain and schizophrenia[2][4]. We model the binding affinity of 4-MICA against the mGluR1 transmembrane domain.

Step-by-Step Methodology
  • Target Preparation: The crystal structure of mGluR1 in complex with a negative allosteric modulator (PDB ID: 4OR2) is retrieved from the RCSB PDB[4][5].

    • Causality of Choice: 4OR2 provides a pre-formed allosteric binding pocket, bypassing the need for computationally expensive induced-fit docking protocols.

  • Protein Processing: Using Schrödinger's Protein Preparation Wizard, we add missing hydrogens, assign bond orders, and remove water molecules >3 Å from heteroatoms. The structure is minimized using the OPLS4 force field.

  • Grid Generation: A receptor grid (20 Å × 20 Å × 20 Å) is centered on the co-crystallized allosteric ligand coordinates.

  • Docking Execution: 4-MICA is docked using AutoDock Vina. The exhaustiveness is set to 32 to ensure thorough conformational sampling of the single rotatable bond.

Pathway Visualization

Pathway LIG 4-MICA (Allosteric Modulator) REC mGluR1 Receptor LIG->REC Allosteric Binding GQ Gq/11 Protein REC->GQ Conformational Shift PLC Phospholipase C (PLC) GQ->PLC Activation IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis CA Intracellular Ca2+ Release IP3->CA ER Channel Opening

Fig 2: Mechanism of mGluR1 modulation by isothiazole-based allosteric ligands.

Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot. To ensure the docking pose is not a localized artifact of the rigid-receptor approximation, a 100 ns Molecular Dynamics simulation serves as the ultimate self-validating system.

Step-by-Step Methodology
  • System Setup: The top-scoring docking complex (mGluR1 + 4-MICA) is exported to GROMACS 2023. The CHARMM36 force field is applied to the protein, and CGenFF is used to generate ligand topologies.

  • Solvation: The complex is placed in a dodecahedron box and solvated with the TIP3P water model.

    • Causality of Choice: TIP3P accurately reproduces the bulk properties of water, which is critical for calculating the desolvation energy of the highly polar carboxylate group on 4-MICA.

  • Neutralization & Minimization: Na+ and Cl- ions are added to neutralize the system and simulate a 0.15 M physiological salt concentration. Energy minimization is performed using the steepest descent algorithm (50,000 steps).

  • Equilibration: The system undergoes 100 ps of NVT (constant volume/temperature) and 100 ps of NPT (constant pressure/temperature) equilibration at 300 K and 1 bar. Position restraints are applied to heavy atoms to prevent structural collapse.

  • Production Run: A 100 ns unconstrained production run is executed.

  • Validation Metric: If the ligand Root Mean Square Deviation (RMSD) plateaus within 2.0 Å of the initial docking pose after 20 ns, the binding mode is considered thermodynamically stable and experimentally viable.

Conclusion

The theoretical and computational profiling of 4-Methyl-isothiazole-5-carboxylic acid reveals a highly stable, drug-like scaffold with exceptional potential for CNS penetration. By employing a self-validating pipeline—from DFT-driven electronic mapping to rigorous MD simulations—we have established that 4-MICA possesses the necessary physicochemical parameters (LogP 1.15, TPSA 50.19) to serve as a potent allosteric modulator of mGluR1. This methodology provides a robust, reproducible blueprint for researchers aiming to derivatize the isothiazole core for targeted drug discovery.

References

  • Title : 4-Methylisothiazole-5-carboxylic acid (ChemScene Product Data) Source : chemscene.com URL : 1

  • Title : Synthesis of Novel 3,5-Disubstituted-4-isothiazolecarbonitriles Source : researchgate.net URL : 2

  • Title : Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes Source : nih.gov URL : 3

  • Title : Metabotropic glutamate receptor 1 (Available structures: 4OR2) Source : wikipedia.org URL :5

  • Title : mGluR1 PAM | BI2982816 Source : opnme.com URL : 4

Sources

Exploratory

Solubility and stability of 4-Methyl-isothiazole-5-carboxylic acid in different solvents

Executive Summary & Critical Identification Warning: Isomer Distinction Required Before commencing any experimental workflow, it is imperative to distinguish 4-Methyl-isothiazole-5-carboxylic acid (CAS 15901-61-8) from i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Identification

Warning: Isomer Distinction Required Before commencing any experimental workflow, it is imperative to distinguish 4-Methyl-isothiazole-5-carboxylic acid (CAS 15901-61-8) from its more common isomer, 4-Methylthiazole-5-carboxylic acid (CAS 20485-41-0).

While both are used as intermediates in pharmaceutical synthesis (e.g., for antibiotics or fungicides), their chemical stability profiles differ significantly due to the position of the heteroatoms. The isothiazole ring contains a weak N–S bond (bond energy ~260 kJ/mol) compared to the more robust C–S–C linkage in thiazoles. This guide focuses strictly on the isothiazole derivative (1,2-thiazole core).[1]

Feature4-Methyl-isothiazole-5-carboxylic acid 4-Methylthiazole-5-carboxylic acid
CAS 15901-61-8 20485-41-0
Core 1,2-Thiazole (N adjacent to S)1,3-Thiazole (N separated from S)
Key Risk N–S bond cleavage; DecarboxylationRing oxidation

Physicochemical Profile

Understanding the fundamental properties of this compound is essential for predicting solvent behavior.

  • Molecular Formula: C₅H₅NO₂S

  • Molecular Weight: 143.16 g/mol

  • pKa (Predicted): ~1.23 (Acidic) [1][2]

    • Implication: The compound exists almost entirely as a dissociated anion at physiological pH (7.4), significantly enhancing aqueous solubility in buffered systems compared to pure water.

  • LogP (Computed): ~1.15 [2]

    • Implication: Moderate lipophilicity. It will partition well into organic layers during extraction but retains enough polarity to be problematic in highly non-polar solvents like hexane.

Solubility Profile in Different Solvents

The solubility of 4-Methyl-isothiazole-5-carboxylic acid is governed by its carboxylic acid moiety (hydrogen bond donor/acceptor) and the polarizable isothiazole ring.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility PredictionOperational Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Recommended for stock solutions. DMSO is preferred for biological assays.
Polar Protic Methanol, EthanolModerate-High Good for recrystallization. Solubility increases significantly with temperature.
Chlorinated Dichloromethane (DCM), ChloroformModerate Useful for extraction from acidified aqueous phases.
Ethers THF, 1,4-DioxaneModerate Suitable for reactions; ensure peroxides are absent to prevent S-oxidation.
Non-Polar Hexane, Heptane, TolueneLow/Insoluble Use as anti-solvents to precipitate the compound.
Aqueous Water, PBSpH Dependent Low solubility at pH < 2. High solubility at pH > 4 (salt formation).
Protocol: Saturation Shake-Flask Method

To determine exact solubility for your specific batch (purity affects solubility), follow this standard operating procedure (SOP).

SolubilityProtocol Start Weigh Excess Compound (e.g., 50 mg) AddSolvent Add Solvent (1 mL) & Vortex Start->AddSolvent Equilibrate Shake at 25°C (24 Hours) AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify via HPLC-UV (254 nm) Filter->Analyze

Figure 1: Standard workflow for gravimetric or HPLC-based solubility determination.

Stability Assessment & Degradation Pathways

The stability of 4-Methyl-isothiazole-5-carboxylic acid is compromised by two main factors: the lability of the carboxyl group on the electron-deficient ring and the sensitivity of the N–S bond.

Thermal Instability (Decarboxylation)

Isothiazole-5-carboxylic acids are prone to decarboxylation upon heating, especially in the presence of acid catalysts or high boiling solvents.

  • Mechanism: The electron-withdrawing nature of the isothiazole ring stabilizes the intermediate carbanion/ylide, facilitating the loss of CO₂.

  • Critical Threshold: Avoid prolonged heating >100°C.

  • Observation: Evolution of gas bubbles and formation of 4-methylisothiazole (liquid/oil).

Chemical Incompatibility (Thionyl Chloride)

When converting this acid to an acid chloride using thionyl chloride (SOCl₂), a common side reaction is the chlorination of the methyl group .

  • Risk: Reaction at the methyl group to form chloromethyl derivatives due to the activation of the methyl protons by the heteroaromatic ring [3].

  • Mitigation: Use oxalyl chloride with catalytic DMF at lower temperatures (0°C to RT) instead of refluxing SOCl₂.

Photostability

The N–S bond in isothiazoles is photosensitive. Exposure to strong UV light can lead to ring cleavage and rearrangement to thiazoles or extensive degradation [4].

  • Storage: Amber vials are mandatory.

Degradation Logic Diagram

DegradationPathways Compound 4-Methyl-isothiazole-5-COOH Heat Thermal Stress (>100°C) Compound->Heat SOCl2 Reflux with SOCl₂ Compound->SOCl2 UV UV Light Exposure Compound->UV Decarb Decarboxylation Product (4-Methylisothiazole + CO₂) Heat->Decarb Major Pathway SideRxn Side Reaction: Methyl Chlorination SOCl2->SideRxn Competitive RingOpen N-S Bond Cleavage (Ring Opening) UV->RingOpen Photolysis

Figure 2: Primary degradation pathways under thermal, chemical, and photolytic stress.

Handling and Storage Recommendations

Based on the stability profile, the following storage conditions are required to maintain >98% purity over 12 months:

  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture uptake and oxidative stress.

  • Container: Tightly sealed amber glass vial.

  • Solution Stability:

    • DMSO/DMF stocks: Stable for ~1 month at -20°C.

    • Aqueous solutions: Unstable. Prepare fresh. If necessary, buffer to pH 7.0 and use within 24 hours.

References

  • ChemBook. (2025).[2] Isothiazole-5-carboxylic acid Properties and pKa prediction. Retrieved from

  • ChemScene. (2025). 4-Methylisothiazole-5-carboxylic acid MSDS and Computed Properties. Retrieved from

  • Davis, M., & Scanlon, D. B. (1977).[3] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-436. Retrieved from

  • Pavlidou, E., et al. (2019). Photochemistry of Isothiazoles: Ring Cleavage and Rearrangement. Journal of Organic Chemistry. (Inferred from general isothiazole photochemistry reviews).

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives

Application Note: Advanced Protocols for the Synthesis and Derivatization of 4-Methylthiazole-5-Carboxylic Acid Scaffolds Executive Summary The 4-methylthiazole-5-carboxylic acid scaffold is a privileged heterocyclic mot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Synthesis and Derivatization of 4-Methylthiazole-5-Carboxylic Acid Scaffolds

Executive Summary

The 4-methylthiazole-5-carboxylic acid scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, including the antibiotic cefditoren, the gout medication febuxostat, and various novel cyclooxygenase (COX) inhibitors and anticancer agents[1][2][3]. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. This document details the mechanistic causality, optimization parameters, and self-validating quality control steps required to successfully synthesize and derivatize these compounds for drug development pipelines.

Synthetic Workflow & Mechanistic Rationale

The functionalization of the 4-methylthiazole ring typically diverges into two primary pathways depending on the target pharmaceutical:

  • De Novo Ring Construction: Utilizing a Hantzsch-type cyclization to build highly functionalized intermediates like ethyl 2-amino-4-methylthiazole-5-carboxylate directly from acyclic precursors[4].

  • Late-Stage Functionalization: Activating commercially available 4-methylthiazole-5-carboxylic acid via acyl chlorides to perform Rosenmund reductions (yielding formyl derivatives) or nucleophilic acyl substitutions (yielding carboxamides)[1][3].

SyntheticWorkflow SM1 Ethyl Acetoacetate + Thiourea Hantzsch Hantzsch Cyclization (EtOH/EtOAc, 60-70°C) SM1->Hantzsch Int1 Ethyl 2-amino-4-methylthiazole -5-carboxylate Hantzsch->Int1 Amidation Amidation (EDCI, DMAP, Amines) Int1->Amidation Derivatization SM2 4-Methylthiazole- 5-carboxylic acid SOCl2 Acyl Activation (SOCl2, Reflux) SM2->SOCl2 Int2 4-Methylthiazole-5-carboxylic acid chloride SOCl2->Int2 Rosenmund Rosenmund Reduction (Pd/BaSO4, H2, 140°C) Int2->Rosenmund Int2->Amidation Nucleophilic Acyl Substitution Prod1 4-Methyl-5-formylthiazole (Cefditoren Precursor) Rosenmund->Prod1 Prod2 Thiazole Carboxamides (COX/Anticancer Agents) Amidation->Prod2

Synthetic workflow of 4-methylthiazole-5-carboxylic acid derivatives and key intermediates.

Experimental Protocols

Protocol 1: One-Pot Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol utilizes a modified Hantzsch cyclization to generate the core thiazole ring. The target compound is a critical intermediate for antimicrobial and anti-HIV drug discovery[4][5].

  • Mechanistic Causality: The reaction proceeds via the nucleophilic attack of the thiourea sulfur onto the alpha-carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular dehydration. Sodium carbonate is strictly required as an acid scavenger; by neutralizing the generated HCl, it prevents the acid-catalyzed hydrolysis of the ester group and drives the equilibrium toward cyclization[4].

  • Procedure:

    • Prepare a 10–35% (w/v) solution of ethyl acetate in ethanol (200 mL).

    • Add thiourea (30.4 g) and sodium carbonate (0.3 g – 3.3 g) to the solvent mixture[4].

    • Heat the reactor to 40–55 °C. Dropwise add ethyl 2-chloroacetoacetate (33 g) over a period of 20–30 minutes[4].

    • Upon completion of the addition, elevate the temperature to 60–70 °C and maintain thermal insulation for 5–5.5 hours[4].

    • Distill off the majority of the solvent under reduced pressure, cool the remaining slurry to room temperature, and filter[4].

    • Resuspend the filtrate in deionized water.

  • Self-Validation & Quality Control: Adjust the aqueous suspension to pH 9–10 using NaOH[4]. Validation logic: The thiazole amine is protonated during the reaction. Precise basification ensures the quantitative precipitation of the free base. Filter and dry in a vacuum oven. A sharp melting point of 172–173 °C confirms >98% purity without the need for column chromatography[4].

Protocol 2: Synthesis of 4-Methyl-5-formylthiazole via Rosenmund Reduction

4-Methyl-5-formylthiazole is the primary precursor for the third-generation cephalosporin, cefditoren pivoxil. This protocol replaces toxic heavy-metal oxidations with an eco-friendly catalytic hydrogenation[1].

  • Mechanistic Causality: Thionyl chloride activates the carboxylic acid to a highly electrophilic acyl chloride. The subsequent Rosenmund reduction uses a poisoned catalyst (Pd/BaSO₄). The low surface area of the BaSO₄ support intentionally limits the catalytic activity, ensuring the acyl chloride is reduced only to the aldehyde and preventing over-reduction to the corresponding alcohol[1].

  • Procedure:

    • Activation: Add 4-methylthiazole-5-carboxylic acid (1.5 g) to thionyl chloride (10 mL). Reflux for 2 hours. Distill off excess thionyl chloride under reduced pressure[1]. Critical: The intermediate must be used immediately to prevent atmospheric hydrolysis.

    • Reduction: Dissolve the freshly prepared acid chloride in xylene (30 mL).

    • Add Pd/BaSO₄ catalyst (5 μm particle size, 7.5% Pd content)[1].

    • Heat the mixture to 140 °C while continuously sparging with hydrogen gas[1].

    • Monitor via TLC (petroleum ether:acetone = 3:1). Once complete, filter the hot mixture to recover the catalyst[1].

  • Self-Validation & Quality Control: Extract the filtrate with 10% HCl (3 × 30 mL). Validation logic: The acidic aqueous phase selectively extracts the basic thiazole product, leaving unreacted xylene and non-basic organic impurities behind. Neutralize the aqueous layer to pH 8 with sodium carbonate and back-extract with chloroform to yield the pure formyl derivative[1].

Protocol 3: EDCI/DMAP-Mediated Amidation for COX-Inhibitor Derivatives

Derivatizing the carboxylic acid into complex carboxamides yields potent cyclooxygenase (COX) inhibitors and anticancer agents[2][3].

  • Mechanistic Causality: EDCI activates the carboxyl group by forming an O-acylisourea intermediate. Left alone, this intermediate can undergo a deleterious rearrangement to a stable, unreactive N-acylurea. The addition of DMAP provides a highly nucleophilic catalyst that intercepts the O-acylisourea faster than it can rearrange, forming a highly reactive acylpyridinium species that readily couples with sterically hindered anilines[3].

  • Procedure:

    • Dissolve the 4-methylthiazole-5-carboxylic acid derivative in anhydrous DCM under an argon atmosphere[3].

    • Add EDCI (1.2 eq) and DMAP (0.1 eq). Stir for 30 minutes[3].

    • Add the target amine (e.g., 3,4,5-trimethoxyaniline, 1.1 eq) and stir at room temperature for 48 hours[3].

  • Self-Validation & Quality Control: Quench the reaction by washing the organic layer with 32% HCl[3]. Validation logic: The strong acid wash completely protonates and partitions the unreacted amine and the DMAP catalyst into the aqueous layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the target carboxamide[3].

Quantitative Data & Optimization Summaries

Table 1: Optimization Parameters for Rosenmund Reduction of 4-Methylthiazole-5-carbonyl chloride

Parameter Tested Range Optimal Condition Mechanistic Rationale
Catalyst Support Size Various commercial BaSO₄ 5 μm Balances surface area for Pd dispersion without causing over-reduction[1].
Palladium Content 2.5% – 10.0% 7.5% Reaction time shortens linearly up to 7.5%; higher content yields diminishing returns[1].
Reaction Temperature Room Temp – 160 °C 140 °C Provides sufficient activation energy for acyl chloride bond cleavage in xylene[1].

| Acid Activators | TsOH, AlCl₃, BF₃, FeCl₃ | None | Addition of Lewis acids caused adverse effects on the overall yield[1]. |

Table 2: Biological Activity Profiles of Key Synthesized Thiazole Derivatives

Derivative Class Target / Assay Key Compound Activity Metric Reference
Thiazole Carboxamides COX-1 / COX-2 Inhibition Compound 2b COX-1 IC₅₀: 0.239 μM; COX-2 IC₅₀: 0.191 μM [3]
Thiazole Carboxamides COX-2 Selectivity Compound 2a COX-2 IC₅₀: 0.958 μM (Selectivity ratio: 2.766) [3]
4-Methylthiazole-5-carboxylic acids Breast Cancer (MDA-MB-231) Compound 3d High potency (Trypan-blue / MTT assay) [2]

| Ethyl 2-amino-4-methylthiazole-5-carboxylates | Antimicrobial (S. aureus) | Compound 12f | Bactericidal activity comparable to ampicillin |[5] |

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: google.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-Methylisothiazole-5-carboxylic Acid

Welcome to the Advanced Chromatography and Purification Support Center. As drug development increasingly relies on highly functionalized, low-molecular-weight heteroaromatics, isolating these building blocks presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. As drug development increasingly relies on highly functionalized, low-molecular-weight heteroaromatics, isolating these building blocks presents unique physicochemical challenges.

This guide is engineered for application scientists and synthetic chemists struggling with the isolation and purification of 4-Methylisothiazole-5-carboxylic acid (CAS: 15901-61-8). Due to its zwitterionic potential, high polarity, and structural isomerism, standard workup protocols often lead to severe product loss or persistent impurities.

Below, we detail the causality behind these failures and provide field-validated, self-correcting protocols to ensure high-purity recovery.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I losing over 50% of my product during the aqueous workup and liquid-liquid extraction?

The Causality: This is the most common failure point. 4-Methylisothiazole-5-carboxylic acid is a highly polar, electron-deficient heteroaromatic compound. The carboxylic acid moiety has a pKa of approximately 3.0–3.5. If your aqueous phase is only neutralized to pH 5–7, the compound exists entirely as a highly water-soluble carboxylate anion. Furthermore, even when fully protonated at pH < 2, the isothiazole nitrogen and sulfur atoms act as strong hydrogen-bond acceptors, anchoring the neutral molecule in the aqueous phase [1].

The Solution:

  • Hyper-Acidification: Acidify the aqueous layer to pH 1.5 using 2M HCl at 0 °C to fully suppress the ionization of the carboxylate.

  • Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength of the water, forcing the organic compound out of the aqueous cavities.

  • H-Bond Disrupting Solvents: Do not use pure Dichloromethane (DCM) or pure Ethyl Acetate (EtOAc). Instead, use a solvent mixture of EtOAc containing 10% Tetrahydrofuran (THF) or DCM containing 10% Isopropanol . The added polar aprotic/protic modifiers disrupt the hydrogen bonding between the isothiazole ring and water, drastically improving your partition coefficient (LogP).

Q2: My synthesis relies on the lithiation of 4-methylisothiazole followed by a CO₂ quench. How do I remove the massive excess of lithium salts without losing my product?

The Causality: The standard synthesis involves C5-deprotonation of 4-methylisothiazole using n-butyllithium at -78 °C, followed by an electrophilic quench with dry CO₂ [2]. This leaves stoichiometric amounts of lithium salts in your crude mixture. Direct evaporation of the aqueous phase will yield a product hopelessly trapped in an inorganic matrix.

The Solution: Employ a pH-gradient precipitation strategy .

  • After the CO₂ quench, add water and adjust the pH to 9.0 using 1M NaOH. At this pH, your product is a fully soluble sodium/lithium salt.

  • Wash this basic aqueous layer with diethyl ether to remove unreacted 4-methylisothiazole and neutral byproducts.

  • Discard the organic wash. Cool the aqueous layer to 0 °C and slowly titrate with 2M HCl to pH 1.5. Because inorganic lithium salts (like LiCl) remain highly soluble in acidic water, while the protonated 4-methylisothiazole-5-carboxylic acid does not, the pure product will often precipitate directly out of solution as a white/pale-yellow solid, leaving the salts behind.

Q3: I am seeing a closely eluting impurity on my reverse-phase HPLC. What is it, and how do I resolve it?

The Causality: If you are observing a shoulder peak or a closely eluting impurity, you are likely dealing with a regioisomer (e.g., 3-methylisothiazole-5-carboxylic acid) or a des-methyl byproduct [3]. Isothiazole rings can undergo metallation scrambling if the temperature during lithiation rises above -70 °C.

The Solution: Because this is an acidic molecule, running a neutral mobile phase causes peak tailing and poor resolution due to partial ionization on the column.

  • Mobile Phase Adjustment: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both your aqueous (Water) and organic (Acetonitrile) mobile phases. This forces the analyte into a single, fully protonated state, sharpening the peak and maximizing resolution between regioisomers.

Q4: During final purification, my product "oils out" instead of forming crystals. How can I get a flowable powder?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by trace impurities, or when the solvent's saturation point is reached at a temperature above the mixture's melting point.

The Solution: Switch to an anti-solvent crystallization method. Dissolve the crude oil in a minimum amount of boiling Ethanol (good solvent). Remove from heat and add ice-cold deionized water (anti-solvent) dropwise just until the solution reaches the cloud point (slight, persistent turbidity). Allow it to cool undisturbed to room temperature, then transfer to 4 °C. This slow thermodynamic transition forces crystalline lattice formation over amorphous oiling.

Part 2: Physicochemical Data & Implications

To design a self-validating purification system, you must engineer your protocol around the molecule's intrinsic properties.

PropertyValue (Approx.)Implication for Purification Strategy
Molecular Weight 143.16 g/mol Small molecule; highly mobile in chromatography. Prone to co-elution with solvent fronts if not retained properly.
pKa (Carboxylic Acid) ~ 3.0 - 3.5Requires aggressive acidification (pH < 2) for efficient organic extraction or precipitation.
pKa (Isothiazole Nitrogen) ~ -0.5Extremely weak base. Remains unprotonated under standard acidic workup (pH 1-2), preventing double-ionization issues.
LogP (estimated) 0.8 - 1.2Low lipophilicity. Highly prone to partitioning into water unless the aqueous phase is saturated with NaCl.

Part 3: Optimized Isolation & Recrystallization Protocol

This step-by-step methodology is designed to recover >90% of the synthesized 4-methylisothiazole-5-carboxylic acid from a crude lithiation/CO₂ quench mixture.

Phase 1: Pre-Extraction Cleanup

  • Quench & Wash: Following the CO₂ quench, allow the reaction to warm to room temperature. Add 50 mL of deionized water. Adjust the pH to 9.0 using 1M NaOH if necessary.

  • Organic Wash: Wash the basic aqueous layer with Diethyl Ether (2 x 50 mL). Self-Validation: Check the ether layer via TLC; it should contain unreacted starting material but zero product. Discard the ether layer.

Phase 2: Precipitation & Extraction 3. Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5 °C). Slowly add 2M HCl dropwise under vigorous magnetic stirring until the pH reaches exactly 1.5. 4. Observation Check:

  • If a solid precipitates: Stir for 30 minutes at 0 °C, filter under vacuum, wash the filter cake with 10 mL of ice-cold water, and proceed to Phase 3.

  • If no solid forms (or an oil forms): Saturate the acidic aqueous layer with solid NaCl. Extract with a solvent mixture of Ethyl Acetate/THF (9:1, v/v) (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.

Phase 3: Anti-Solvent Recrystallization 5. Dissolution: Dissolve the crude solid in a minimum volume of boiling Ethanol (~3-5 mL per gram of crude). 6. Cloud Point Titration: Remove from heat. Add ice-cold deionized water dropwise until the solution becomes slightly turbid (the cloud point). 7. Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours. 8. Collection: Filter the resulting crystals under vacuum, wash with a few drops of cold 10% EtOH/Water, and dry in a vacuum oven at 40 °C overnight.

Part 4: Process Visualization

The following decision tree maps the logical workflow for isolating the target compound based on its phase behavior during acidification.

G Crude Crude Reaction Mixture (Aqueous, pH ~9-10) Filter Wash with Ether (Discard Organic Layer) Crude->Filter Acidify Acidify to pH 1.5 (2M HCl at 0°C) Filter->Acidify Precipitate Does Product Precipitate? Acidify->Precipitate FilterSolid Vacuum Filtration & Cold Water Wash Precipitate->FilterSolid Yes (Solid forms) Extract Liquid-Liquid Extraction (EtOAc + 10% THF) Precipitate->Extract No (Remains dissolved / Oils out) Combine Combine & Dry (Na2SO4) FilterSolid->Combine Extract->Combine Crystallize Recrystallization (EtOH / H2O) Combine->Crystallize Pure Pure 4-Methylisothiazole- 5-carboxylic acid Crystallize->Pure

Optimized isolation and purification workflow for 4-methylisothiazole-5-carboxylic acid.

References

  • Title: Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms Part V: Isothiazoles and Thiazoles Source: Heterocycles, Vol. 41, No. 3, 1985. CLOCKSS Archive. URL: [Link]

  • Title: Synthesis of Novel 3,5‐Disubstituted‐4‐isothiazolecarbonitriles Source: Synthetic Communications 2004; 34(14): 2681-2689. Taylor & Francis / ResearchGate. URL: [Link]

Optimization

Isothiazole Synthesis Technical Support Center: Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the synthesis and functionalization of isothiazole derivatives. Isothiazoles are privileged heterocyclic scaffolds widely utilized in drug development and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of isothiazole derivatives. Isothiazoles are privileged heterocyclic scaffolds widely utilized in drug development and agrochemicals. However, their construction often presents significant synthetic challenges, including poor regioselectivity, catalyst poisoning during downstream cross-coupling, and over-oxidation.

This guide provides researchers and drug development professionals with field-proven protocols, mechanistic troubleshooting frameworks, and optimization data to ensure robust and reproducible experimental yields.

Core Synthetic Workflows

The construction of the isothiazole core generally relies on three primary mechanistic pathways: metal-free oxidative cyclization, transition-metal-catalyzed transannulation, and cascade annulation. The logic flow below illustrates these primary routes and their progression into downstream functionalizations.

IsothiazoleWorkflow SM Starting Materials (Thioamides, Thiadiazoles) Route1 Oxidative Cyclization (I2, DCE, 80°C) SM->Route1 Metal-Free Route2 Rh-Catalyzed Transannulation (Rh2(OAc)4, Nitriles) SM->Route2 Transition Metal Route3 [4+1] Annulation (NH4OAc, Air) SM->Route3 Aerobic Target Isothiazole Core (Target Scaffold) Route1->Target Route2->Target Route3->Target Post Downstream Functionalization (Suzuki Coupling, etc.) Target->Post Pd-Catalyzed

Synthetic pathways and downstream functionalization for isothiazole derivatives.

Validated Experimental Protocols

Protocol A: Metal-Free Iodine-Mediated Oxidative Cyclization

This protocol leverages molecular iodine as both an electrophilic activator and an oxidant, enabling the cyclization of thioamides or styrylthioanilines without the need for transition metals[1].

Mechanistic Causality: Molecular iodine activates the sulfur atom, facilitating an intramolecular nucleophilic attack by the adjacent nitrogen. Subsequent elimination of HI and olefin isomerization yield the aromatized heterocycle[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve the starting thioamide (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Add molecular iodine (I₂, 1.0 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.

    • Self-Validation Check: The solution should immediately turn deep brown, indicating active I₂ dissolution and substrate complexation.

  • Cyclization: Seal the tube and heat the reaction mixture to 80 °C for 12–16 hours under an inert argon atmosphere[1].

  • Quenching: Cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 10 mL) to reduce any unreacted iodine.

    • Self-Validation Check: The brown color must completely dissipate, leaving a pale or colorless organic layer.

  • Purification: Extract the aqueous layer with dichloromethane (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles

This method utilizes a rhodium catalyst to convert 1,2,3-thiadiazoles into highly substituted isothiazoles via a transannulation reaction with nitriles[2].

Mechanistic Causality: Denitrogenation of the 1,2,3-thiadiazole by the Rh(II) catalyst generates a highly reactive[2]. The nitrile nitrogen attacks this carbenoid, followed by ring closure, constructing the isothiazole core with excellent atom economy[3].

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a pressure vial with the 1,2,3-thiadiazole derivative (0.5 mmol), Rh₂(OAc)₄ (2 mol%), and the corresponding nitrile (which serves as both reactant and solvent, 2.0 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 100 °C for 8 hours.

    • Self-Validation Check: Gradual evolution of N₂ gas bubbles indicates the successful formation of the active carbenoid species.

  • Workup: Cool to room temperature, evaporate the excess nitrile under vacuum, and purify the residue directly via column chromatography.

Optimization of Reaction Conditions

Quantitative data for the iodine-mediated oxidative cyclization reveals the critical nature of solvent selection and temperature control. The table below summarizes the optimization parameters based on established literature[1].

EntryOxidant / CatalystSolventTemp (°C)Yield (%)Mechanistic Causality & Troubleshooting Notes
1 I₂ (1.0 equiv) DCE 80 85–92 Optimal conditions; DCE provides ideal polarity to stabilize ionic intermediates.
2I₂ (1.0 equiv)Toluene8045Non-polar solvent fails to adequately stabilize the charged transition state during HI elimination.
3NIS (1.2 equiv)DCE8060N-Iodosuccinimide provides slower electrophilic activation compared to molecular iodine.
4I₂ (0.5 equiv)DCE8035Incomplete conversion; a full stoichiometric equivalent of oxidant is strictly required[1].
5I₂ (1.0 equiv)DCE25 (RT)TraceThe thermal activation energy barrier for the final aromatization step is not overcome.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura cross-coupling with an isothiazole halide substrate is yielding <20% product and forming a black precipitate. What are the causes and how do I fix this? A1: The black precipitate is palladium black, which indicates severe catalyst deactivation.

  • Causality: The nitrogen atom in the isothiazole ring is highly nucleophilic. It can coordinate strongly to the palladium center, displacing your phosphine ligands and leading to catalyst aggregation[4]. Furthermore, suboptimal base selection can trigger side reactions like protodeboronation or homocoupling[4].

  • Solution:

    • Ligand Bulkiness: Switch to a highly sterically hindered, electron-rich Buchwald ligand (e.g., XPhos or SPhos) to physically block isothiazole nitrogen coordination.

    • Atmosphere: Thoroughly degas your reaction mixture to prevent oxygen-promoted homocoupling of the boronic acid[4].

    • Base Adjustment: Screen milder bases (e.g., K₃PO₄ or Cs₂CO₃) to prevent base-induced dehalogenation of the isothiazole ring[4].

Q2: During the oxidative cyclization of thioamides, I am observing a highly polar side product on TLC and low yields of the target isothiazole. What is happening? A2: You are likely observing over-oxidation of the sulfur atom within the heterocycle.

  • Causality: If the oxidant is present in excess or the reaction time is prolonged, the newly formed isothiazole can be further oxidized to the corresponding sulfoxide or sulfone.

  • Solution: Strictly control the equivalents of your oxidant (exactly 1.0 equiv of I₂). Monitor the reaction strictly via LC-MS and quench with sodium thiosulfate immediately upon consumption of the starting material. Alternatively, consider solvent-free oxidative cyclization protocols using supported oxidants to limit over-reaction[5].

Q3: My poly-substituted isothiazole starting material is completely insoluble in standard reaction solvents (THF, Toluene). How can I proceed with my reaction? A3: Poly-substituted isothiazoles often exhibit poor solubility due to high crystal lattice energies and strong intermolecular dipole interactions[4].

  • Causality: The rigid, planar nature of the heterocycle combined with polar substituents drastically reduces solubility in non-polar or moderately polar media.

  • Solution: Utilize solvent mixtures that disrupt these interactions. A mixture of 1,4-Dioxane/Water or Toluene/Water is highly recommended for cross-coupling reactions[4]. If performing a reaction requiring strictly anhydrous conditions, employing DMF or NMP at elevated temperatures can overcome the solubility barrier.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Methylisothiazole-5-carboxylic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Methylisothiazole-5-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Methylisothiazole-5-carboxylic acid (CAS 15901-61-8)[1]. This compound is a highly valuable heterocyclic building block used in the development of anti-inflammatory agents, antivirals, and agricultural fungicides[2][3].

However, the isothiazole ring presents unique synthetic challenges. The nitrogen-sulfur (N-S) bond is the weakest link in the ring, making it highly susceptible to cleavage under basic or nucleophilic conditions[4]. Furthermore, the proximity of the C4-methyl group to the C5 position introduces both steric hindrance and competitive acidity. This guide addresses the mechanistic causality behind common side-reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: During the C5-lithiation of 4-methylisothiazole, I am observing significant formation of a ring-opened byproduct and very low yields of the desired carboxylic acid. What causes this?

Causality & Experience: You are likely experiencing base-induced N-S bond cleavage. While 4-methylisothiazole is lithiated primarily at the C5 position, the use of strong, nucleophilic bases like n-butyllithium (n-BuLi) at temperatures above -40 °C leads to ring fragmentation. The base attacks the sulfur atom or induces an elimination event post-deprotonation, yielding open-chain thiolate-nitriles such as 1-n-butylthio-2-cyanoprop-1-ene[5]. Solution: Switch to a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) and maintain strict kinetic control at -78 °C. LDA efficiently deprotonates the C5 position without acting as a nucleophile against the labile N-S bond[6].

Q2: My NMR data shows a mixture of the desired 4-methylisothiazole-5-carboxylic acid and a regioisomer, 4-isothiazoleacetic acid. How do I control the regioselectivity?

Causality & Experience: This is a classic kinetic versus thermodynamic control issue. The C5-proton is kinetically more acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. However, the protons on the C4-methyl group are also weakly acidic. If the reaction is allowed to warm up, or if the lithiated intermediate is left stirring for extended periods (>60 minutes), the system can equilibrate, leading to competitive deprotonation at the methyl group[6]. Solution: Limit the deprotonation time to exactly 30 minutes at -78 °C. Do not allow the reaction mixture to warm up prior to the electrophilic quench with dry CO₂.

Q3: I am synthesizing the acid via the hydrolysis of 4-methylisothiazole-5-carbonitrile, but the reaction stalls at the primary amide (4-methylisothiazole-5-carboxamide). Standard aqueous base doesn't work.

Causality & Experience: The C5 position is sterically encumbered by the adjacent C4-methyl group. Furthermore, the electron-rich nature of the isothiazole ring reduces the electrophilicity of the amide carbonyl, making standard hydroxide-mediated hydrolysis highly sluggish. Solution: Employ a nitrosation-driven hydrolysis. By treating the intermediate 5-carboxamide with sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), you generate a nitrosonium ion. This rapidly reacts with the amide nitrogen to form a diazonium-like intermediate that collapses to the carboxylic acid, releasing nitrogen gas (N₂) and completely bypassing the steric hindrance[7].

Q4: I am losing product during the final acidic workup and isolation. The yield drops significantly upon heating the solvent for recrystallization.

Causality & Experience: Heteroaryl-5-carboxylic acids, particularly isothiazole derivatives, are prone to thermal decarboxylation. Heating the compound in strongly acidic aqueous media or boiling it in high-boiling solvents provides the activation energy required to extrude CO₂, reverting the product back to 4-methylisothiazole[8]. Solution: Perform the acidification of the aqueous layer at 0 °C using dilute HCl (to pH 2-3) and extract immediately with a cold organic solvent like ethyl acetate. For purification, avoid boiling; use a room-temperature solvent/antisolvent precipitation method.

Part 2: Quantitative Data Presentation

The following table summarizes the optimization of lithiation conditions for 4-methylisothiazole, demonstrating the critical impact of base selection and temperature on byproduct distribution[5][6].

Base EquivalentTemp (°C)Time (min)Yield of Target 5-COOH (%)Yield of Ring-Opened Thiolate (%)Yield of 4-Acetic Acid Regioisomer (%)
n-BuLi (1.1 eq)-40 °C3015%70% 5%
n-BuLi (1.1 eq)-78 °C3045%35%5%
LDA (1.1 eq) -78 °C 30 88% < 2% < 2%
LDA (1.1 eq)-78 °C12075%< 2%12%

Part 3: Standardized Experimental Protocols

Protocol A: C5-Lithiation and Carboxylation (Kinetic Control)

This protocol is self-validating through D₂O quenching and temperature monitoring.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 4-methylisothiazole (10.0 mmol) and anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Validation Point: Ensure the internal temperature probe reads ≤ -75 °C before proceeding.

  • Deprotonation: Add LDA (11.0 mmol, 2.0 M in THF/heptane) dropwise over 10 minutes via syringe pump. Stir for exactly 30 minutes at -78 °C.

    • Self-Validation: Remove a 0.1 mL aliquot, quench into D₂O, extract with CDCl₃, and run a rapid ¹H-NMR. The C5-H singlet (~8.3 ppm) must be completely absent, indicating 100% lithiation.

  • Carboxylation: Bubble anhydrous CO₂ gas (passed through a Drierite column) vigorously through the solution for 15 minutes at -78 °C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) at -78 °C, then allow it to warm to 0 °C. Extract impurities with diethyl ether (discard organic layer).

  • Isolation: Acidify the aqueous layer to pH 2.5 using 1M HCl at 0 °C. Extract the precipitated acid with cold Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 30 °C) to afford the product[1].

Protocol B: Nitrosation-Driven Hydrolysis of Nitrile Precursors

Use this method if starting from 4-methylisothiazole-5-carbonitrile[7].

  • Partial Hydrolysis: Dissolve 4-methylisothiazole-5-carbonitrile (5.0 mmol) in concentrated H₂SO₄ (5 mL) and stir at room temperature for 2 hours to yield the 5-carboxamide intermediate.

  • Nitrosation: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Sodium Nitrite (NaNO₂, 20.0 mmol, 4.0 equiv) in small portions to manage the exotherm.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Self-Validation: Monitor the reaction via the evolution of N₂ gas. The reaction is complete when bubbling ceases and TLC (EtOAc/Hexane 1:1) shows the complete disappearance of the UV-active carboxamide spot.

  • Isolation: Pour the mixture over 50 g of crushed ice. Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Part 4: Mechanistic & Workflow Visualizations

MechanisticPathway SM 4-Methylisothiazole Int C5-Lithio Intermediate SM->Int LDA, -78°C (Kinetic) Side1 Ring-Opened Thiolate (1-n-butylthio-2-cyanoprop-1-ene) SM->Side1 n-BuLi, >-40°C (N-S Cleavage) Prod 4-Methylisothiazole- 5-carboxylic acid Int->Prod 1. CO2  2. H3O+ Side2 4-Isothiazoleacetic acid (Regioisomer) Int->Side2 Prolonged Time at -78°C

Caption: Mechanistic pathways showing desired C5-carboxylation versus common side reactions.

NitrosationWorkflow Nitrile 4-Methylisothiazole- 5-carbonitrile Amide 5-Carboxamide Intermediate Nitrile->Amide H2SO4 (aq) Partial Hydrolysis Acid 5-Carboxylic Acid (Target) Amide->Acid NaNO2, TFA or H2SO4 0°C to RT (- N2)

Caption: Workflow for the nitrosation-driven hydrolysis of sterically hindered isothiazole nitriles.

Part 5: References

  • MDPI - Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at:[Link][7]

  • HETEROCYCLES (CLOCKSS) - Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms Part V: Isothiazoles and Thiazoles. Available at: [Link][6]

  • CDN Science Pub - Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link][5]

  • PubMed / NIH - New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Available at:[Link][2]

Sources

Optimization

Troubleshooting guide for the synthesis of 4-methylthiazole-5-carboxylic acid chloride

Technical Support Center: Synthesis of 4-Methylthiazole-5-Carboxylic Acid Chloride Topic: Troubleshooting & Optimization Guide Target Molecule: 4-methylthiazole-5-carbonyl chloride (CAS: 3226-44-0) Precursor: 4-methylthi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Methylthiazole-5-Carboxylic Acid Chloride

Topic: Troubleshooting & Optimization Guide Target Molecule: 4-methylthiazole-5-carbonyl chloride (CAS: 3226-44-0) Precursor: 4-methylthiazole-5-carboxylic acid (CAS: 20485-41-0)

Executive Summary & Standard Operating Procedure (SOP)

The Challenge: Synthesizing 4-methylthiazole-5-carboxylic acid chloride is deceptively simple. While the transformation of a carboxylic acid to an acyl chloride is a textbook reaction, the thiazole ring introduces specific sensitivities. The electron-rich nature of the sulfur atom and the potential acidity of the C4-methyl protons create pathways for side reactions (tarring, polymerization, and


-chlorination) if thermal control is lost.

The Solution: We utilize a Catalytic Vilsmeier-Haack Protocol using Thionyl Chloride (


) and N,N-Dimethylformamide (DMF). This method allows for lower reaction temperatures compared to neat reflux, preserving the integrity of the heteroaromatic ring.
Optimized Protocol (Scale: 10g - 100g)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize
    
    
    and
    
    
    gases.
  • Charging: Suspend 4-methylthiazole-5-carboxylic acid (1.0 equiv) in Thionyl Chloride (5.0 - 8.0 equiv) .

    • Note: The acid is likely a solid with high melting point; it will not dissolve initially.

  • Catalysis: Add DMF (2-3 drops per 10g substrate) .

    • Observation: Immediate vigorous bubbling (

      
      ) indicates initiation.
      
  • Reaction: Heat to 50–60°C (Gentle Reflux). Stir for 2–3 hours .

    • Endpoint: The reaction mixture should become a clear, homogeneous solution (usually yellow to orange).

  • Workup: Distill off excess

    
     under reduced pressure (rotary evaporator, 
    
    
    
    bath).
  • Azeotrope: Add anhydrous Toluene (2x volume) and re-evaporate to remove trace thionyl chloride.

  • Isolation: The residue is 4-methylthiazole-5-carbonyl chloride. It is typically an oil or low-melting solid that hydrolyzes rapidly. Do not purify by column chromatography. Use immediately in the next step.[1]

Technical Troubleshooting Matrix

This section addresses specific failure modes reported by our user base.

Category A: Reaction Initiation & Kinetics
SymptomProbable CauseCorrective Action
Solid remains undissolved after 2 hours. Lack of active catalytic species (Vilsmeier intermediate).Add DMF. Without DMF, the reaction requires higher temps (

), which degrades the thiazole ring.
Reaction stalled (slurry persists). Thionyl chloride quality degradation.Check Reagent.

hydrolyzes to

and

over time. If the liquid is yellow/cloudy before use, distill it or use a fresh bottle.
Violent gas evolution upon heating. Thermal runaway due to induction period.Control Ramp. Initiate stirring at room temperature for 30 mins after adding DMF. Only heat once initial gas evolution subsides.
Category B: Product Quality & Purity
SymptomProbable CauseCorrective Action
Product is black/tarry. Thermal Decomposition / Polymerization. Thiazoles are electron-rich; excessive heat causes ring-opening or polymerization.Lower Bath Temp. Do not exceed 65°C. If reflux is sluggish, use slightly more

rather than higher heat.
NMR shows extra peaks (chlorination). Side Reaction: Methyl Chlorination. Extended reflux can chlorinate the C4-methyl group (similar to benzylic chlorination).Strict Time Control. Monitor conversion by quenching a defined aliquot in MeOH and checking TLC/HPLC of the methyl ester. Stop exactly when the acid is consumed.
Product solidifies into an insoluble mass. Anhydride Formation. Insufficient chlorinating agent leads to Acid+Acid Chloride

Anhydride.
Increase Reagent Stoichiometry. Ensure at least 5 equivalents of

are used to push the equilibrium fully to the acid chloride.
Category C: Isolation & Stability
SymptomProbable CauseCorrective Action
White precipitate forms during storage. Hydrolysis. Moisture ingress has reverted the chloride back to the carboxylic acid (or HCl salt).Inert Storage. Store under Argon at 4°C. Ideally, generate in situ and telescope into the next reaction (e.g., amide coupling or reduction).
"Smoking" residue. Trapped Thionyl Chloride. Azeotrope. Strip with Toluene or Dichloromethane (DCM) 2-3 times. Residual

will kill catalysts (e.g., Pd/C) in subsequent hydrogenation steps.

Mechanistic Insight & Visualization

To understand the necessity of DMF and the risk of side reactions, we must look at the catalytic cycle. DMF reacts with


 to form the electrophilic Vilsmeier-Haack reagent (Chloroiminium ion) . This species is far more reactive toward the carboxylic acid than 

alone, allowing the reaction to proceed at milder temperatures, preserving the sensitive thiazole methyl group.
Diagram 1: The Catalytic Activation Cycle

G DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Active Species) DMF->Vilsmeier Activation SOCl2 Thionyl Chloride (Reagent) SOCl2->Vilsmeier Activated Activated Intermediate Vilsmeier->Activated + Acid Acid Thiazole Acid (Substrate) Acid->Activated Product Acid Chloride (Product) Activated->Product - SO2, - HCl Byproducts SO2 + HCl + DMF Product->Byproducts Catalyst Regeneration

Caption: The DMF-catalyzed pathway lowers the activation energy, preventing thermal degradation of the thiazole ring.

Diagram 2: Workflow & Critical Control Points

Workflow Start Start: 4-methylthiazole-5-COOH Reagent Add SOCl2 + cat. DMF (Temp: 25°C) Start->Reagent Heat Heat to 50-60°C (2-3 Hours) Reagent->Heat Check Check Clarity (Must be homogeneous) Heat->Check Check->Heat Cloudy/Solid Evap Evaporate SOCl2 (Vac < 50°C) Check->Evap Clear Azeo Azeotrope w/ Toluene (Removes trace SOCl2) Evap->Azeo Final Yield: Acid Chloride (Use Immediately) Azeo->Final

Caption: Operational workflow emphasizing visual checks and temperature limits to ensure purity.

Frequently Asked Questions (FAQs)

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride (


) with catalytic DMF in Dichloromethane (DCM) at room temperature is actually gentler and preferred for small-scale (<1g) or highly sensitive derivatives. However, for scale-up (>10g), Thionyl Chloride is preferred due to atom economy and ease of volatile byproduct removal (

vs

).

Q: Why is my next step (Amide Coupling) failing with low yields? A: The most common culprit is residual


 or 

. If you are coupling with an amine, the residual acid will protonate your amine, rendering it non-nucleophilic.
  • Fix: Ensure the acid chloride is azeotroped with toluene 3 times. Alternatively, use a large excess of base (Triethylamine or DIPEA) in the coupling step to scavenge the "hidden" acid.

Q: Is the 4-methyl group stable? A: Generally, yes, but it has "benzylic-like" reactivity. Literature indicates that methyl-substituted heteroaromatics can undergo chlorination at the methyl position under vigorous reflux with thionyl chloride [1].[2] This is why we strictly cap the temperature at 60°C. If you observe a mass shift of +34 Da in your analysis, you have chlorinated the methyl group.

Q: How do I store the acid chloride? A: Do not store it if possible. If you must, seal it under Argon in a Schlenk tube and keep it at -20°C. It will degrade in a standard screw-cap vial in a fridge due to moisture permeation.

References

  • Davis, M., & Scanlon, D. B. (1977).[2] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[2]

  • Lassalas, P., et al. (2013).[3] Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles and (benzo)thiazoles with acid chlorides.[3] Synlett, 24, 2233-2240.[3]

  • Boon, W. R. (1945). The Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601-603.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack mechanism).

Sources

Troubleshooting

Resolving common issues in the spectroscopic analysis of isothiazole compounds

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Spectroscopic Anomalies in Isothiazole Scaffolds

Introduction

Welcome to the technical support hub for isothiazole chemistry. As a key scaffold in medicinal chemistry—found in biocides, antibiotics, and anti-inflammatory agents—the isothiazole ring (1,2-thiazole) presents unique spectroscopic challenges. Its electron-deficient nature and the lability of the S–N bond often lead to data interpretation errors that can stall drug development pipelines.

This guide moves beyond basic spectral assignment. We address the causality behind common anomalies in NMR, MS, and UV-Vis, providing you with self-validating protocols to distinguish between genuine signals and experimental artifacts.

Module 1: NMR Analysis – Resolving Shift Anomalies

The Issue: "My proton signals are shifting or missing."

Technical Insight: The isothiazole ring is highly sensitive to solvent polarity and pH due to the basic nitrogen (N2) and the polarizable sulfur atom. Unlike benzene, where shifts are relatively static, isothiazole protons (especially H-3 and H-5) exhibit significant solvent-induced shifts (SIS). Furthermore, the quadrupole moment of the nitrogen can broaden the H-3 signal, sometimes making it appear "missing" in low-resolution scans.

Diagnostic Data: Typical Chemical Shifts & Couplings

Use this table to validate your assignment. Note the distinct coupling constants (


), which are the most reliable fingerprint for this ring system.
PositionProton

(ppm, CDCl

)
Multiplicity

Coupling (Hz)
Structural Logic
3 H-38.5 – 8.7Doublet (d)

Deshielded by adjacent Nitrogen (C=N anisotropy).
4 H-47.2 – 7.3dd or t

Shielded relative to H3/H5 (beta to heteroatoms).
5 H-58.6 – 8.8Doublet (d)

Deshielded by Sulfur (electronegativity + anisotropy).

Critical Check:


 is consistently larger than 

. If your "doublets" have identical coupling constants of ~8 Hz, you are likely looking at a benzene ring impurity, not the isothiazole core.
Troubleshooting Workflow: NMR Assignment

NMR_Troubleshooting Start Issue: Ambiguous 1H NMR Spectrum Check_Solvent Step 1: Check Solvent Is it CDCl3 or DMSO-d6? Start->Check_Solvent Shift_Check Are H3/H5 > 8.5 ppm? Check_Solvent->Shift_Check Coupling_Check Measure J values. Is J(4,5) > J(3,4)? Shift_Check->Coupling_Check Yes Decision_Imp Suspect Impurity/Degradation Shift_Check->Decision_Imp No (< 7.5 ppm) Broad_H3 H3 Signal Broad/Missing? Coupling_Check->Broad_H3 Yes (4-5 Hz vs 2 Hz) Coupling_Check->Decision_Imp No (J values match benzene) Decision_Iso Confirmed Isothiazole Core Broad_H3->Decision_Iso No (Sharp Signals) Action_N_Quad Cause: N-Quadrupole Relaxation. Action: Run at Higher Temp or Higher Field. Broad_H3->Action_N_Quad Yes Action_N_Quad->Decision_Iso

Figure 1: Logic flow for validating isothiazole proton assignments.

Module 2: Mass Spectrometry – The "Phantom" Fragments

The Issue: "I see peaks higher than my molecular weight or unexpected fragmentation."

Technical Insight: Isothiazoles are notorious for two ESI-MS behaviors:

  • Non-Covalent Dimerization: In high-concentration ESI, they form stable

    
     or 
    
    
    
    adducts. This is often mistaken for a synthesis byproduct.
  • Specific Fragmentation: The S–N bond is the "weak link." Under CID (Collision-Induced Dissociation), the ring typically cleaves to lose HCN (27 Da) or CS (44 Da).

FAQ: Interpreting the Mass Spectrum

Q: I see a strong peak at


. Is this an impurity? 
A:  Likely not. This is often the acetonitrile adduct 

. Isothiazoles coordinate well with nitrile solvents in the gas phase.
  • Action: Rerun the sample in Methanol/Water with 0.1% Formic Acid to suppress nitrile adducts.

Q: My parent ion is weak, but I see a base peak at


. 
A:  This is characteristic. The loss of HCN (27 Da) is the primary fragmentation pathway for isothiazoles, driven by the stability of the resulting thiirene or thioketene radical cation.
  • Validation: If you don't see HCN loss at higher collision energies, suspect an isomer (like thiazole, which has different fragmentation kinetics).

Module 3: Stability & Sample Prep – The "Disappearing" Sample

The Issue: "My compound degraded in the NMR tube overnight."

Technical Insight: The isothiazole ring is base-sensitive . Nucleophiles (even trace hydroxide in wet solvents or residual amines from synthesis) attack the sulfur atom or the C-5 position, leading to ring opening. This results in the formation of cis-3-thiocyanoacrolein derivatives, which are often silent or complex in NMR.

Mechanism of Failure: Base-Catalyzed Ring Opening

Understanding this pathway is crucial for sample preservation.

Ring_Opening Iso Isothiazole Ring (Intact) Intermediate Anionic Intermediate (Attack at Sulfur/C5) Iso->Intermediate + Nucleophile Base Base (OH- or Amine) Base->Intermediate Open Ring Open Product (Thiocyano-enone) Intermediate->Open S-N Bond Cleavage

Figure 2: The degradation pathway of isothiazoles in basic media.

Standardized Protocol: Safe Sample Preparation

To ensure data integrity, follow this strict protocol for analytical samples.

  • Solvent Choice:

    • Preferred: DMSO-

      
       (acid-free) or CDCl
      
      
      
      (neutralized).
    • Avoid: Acetone-

      
       (can undergo aldol condensation with electrophilic isothiazoles) or old CDCl
      
      
      
      (acidic degradation).
  • Neutralization:

    • If the compound was synthesized using basic conditions (e.g., TEA, pyridine), filter through a small pad of silica or wash with dilute HCl before dissolving in NMR solvent.

    • Self-Validating Step: Check the solvent peak. In CDCl

      
      , if the CHCl
      
      
      
      peak is broadened or shifted, the pH is off.
  • Time Constraints:

    • Analyze samples within 2 hours of dissolution.

    • If storage is necessary, store at -20°C in the dark (isothiazoles can be photo-labile).

References

  • Wasylishen, R. E., & Becker, E. D. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry.

  • Millar, R. W. (2024). Isothiazoles: Synthesis, Properties, and Applications. In Heterocyclic Chemistry in Drug Discovery. (General reference for ring stability and reactivity).
  • Thermo Fisher Scientific. (2023). Troubleshooting Guide for FTIR and Spectroscopic Analysis.

  • Sigma-Aldrich. (2023). NMR Solvent Data and Chemical Shift Tables.

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns.

Optimization

Technical Support Center: Optimizing the Eco-Friendly Synthesis of 4-Methyl-5-formylthiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the green synthesis of 4-methyl-5-formy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the green synthesis of 4-methyl-5-formylthiazole. This compound is a highly valuable intermediate, most notably in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil[1].

Historically, synthesizing the aldehyde group on the thiazole ring relied on harsh, eco-unfriendly methods—such as the oxidation of 4-methyl-5-(hydroxymethyl)thiazole using heavy metals (CrO₃, MnO₂) or the aggressive reduction of carboxylic esters using LiAlH₄. These legacy methods generate stoichiometric toxic waste and lack industrial scalability. Today, the field has shifted toward a highly efficient, green Rosenmund reduction [1].

This guide provides validated protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your synthesis is both environmentally benign and chemically robust.

Pathway Visualization: Green vs. Conventional Synthesis

To understand the strategic advantage of the eco-friendly route, we must map the reaction causality. The green pathway utilizes a Pd/BaSO₄ catalyzed hydrogenation of an acid chloride, which bypasses the need for toxic oxidants and produces only HCl (easily neutralized) as a byproduct.

G A 4-Methylthiazole-5-carboxylic acid (Starting Material) B Chlorination (SOCl2, Reflux) A->B Step 1 F Legacy Oxidation / Reduction (CrO3 / MnO2 / LiAlH4) A->F Conventional Route C 4-Methylthiazole-5-carboxylic acid chloride (Reactive Intermediate) B->C D Green Rosenmund Reduction (H2, Pd/BaSO4, Xylene, 140°C) C->D Step 2 E 4-Methyl-5-formylthiazole (Target Product) D->E High Yield, Green Route F->E Low Yield G Toxic Heavy Metal Waste & Poor Atom Economy F->G

Comparative pathways for 4-methyl-5-formylthiazole synthesis highlighting the green route.

Core Experimental Protocols

Every protocol described below is designed as a self-validating system . By monitoring specific physical and chemical checkpoints, you can verify the success of each step before proceeding, preventing downstream failures.

Protocol A: Synthesis of 4-Methylthiazole-5-carboxylic Acid Chloride

Mechanistic Goal: Convert the stable carboxylic acid into a highly reactive acyl chloride to prime the molecule for hydrogenolysis.

  • Reaction Setup: In a rigorously dried, argon-flushed round-bottom flask, add 1.5 g of 4-methylthiazole-5-carboxylic acid to 10 mL of anhydrous thionyl chloride (SOCl₂).

    • Causality: Moisture must be excluded. Water will immediately hydrolyze the forming acid chloride back to the starting material, halting progression.

  • Reflux: Heat the mixture to reflux for exactly 2 hours.

  • Distillation: Distill off the excess SOCl₂ under reduced pressure.

    • Self-Validation Checkpoint: The complete removal of SOCl₂ is validated by the cessation of acidic fumes and the stabilization of vacuum pressure.

    • Causality: Residual SOCl₂ will react with H₂ in the next step, generating HCl gas and poisoning the palladium catalyst.

  • Storage: Use the resulting crude acid chloride immediately for Protocol B. Do not store.

Protocol B: Green Rosenmund Reduction

Mechanistic Goal: Selectively reduce the acyl chloride to an aldehyde without over-reducing to an alcohol, utilizing a moderated catalyst [1].

  • Solvent Addition: Dissolve the freshly prepared acid chloride in 30 mL of dry xylene.

  • Catalyst Introduction: Add the Pd/BaSO₄ catalyst (5 μm particle size, 7.5% Pd loading).

    • Causality: Barium sulfate acts as a low-surface-area support that inherently moderates the palladium's activity, preventing the over-reduction of the aldehyde to an alcohol.

  • Hydrogenation: Heat the mixture to 140°C. Once at temperature, continuously bubble hydrogen (H₂) gas through the solution.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether-acetone (3:1) mobile phase.

    • Self-Validation Checkpoint: The reaction is complete when the baseline acid chloride spot disappears and a distinct, UV-active aldehyde spot appears. You can further validate the aldehyde using a 2,4-DNPH stain (which will turn bright orange/red).

  • Workup & Catalyst Recovery: Filter the mixture while hot to recover the Pd/BaSO₄ catalyst.

    • Causality: Hot filtration prevents the crystallization of organic byproducts onto the catalyst surface, preserving its activity for future cycles.

  • Extraction: Extract the filtrate with 10% HCl (3 × 30 mL).

  • Neutralization: Carefully neutralize the aqueous layer to exactly pH = 8 using sodium carbonate.

    • Causality: The thiazole nitrogen is basic. At acidic pH, it forms a water-soluble salt. Neutralizing to pH 8 ensures the molecule is fully deprotonated and neutral, allowing it to partition into the organic phase.

  • Final Isolation: Extract the neutralized solution with chloroform (3 × 30 mL), distill off the solvent, and isolate the pure 4-methyl-5-formylthiazole.

Troubleshooting & FAQs

Q1: I am observing over-reduction to 4-methyl-5-(hydroxymethyl)thiazole. How do I stop this? A1: Over-reduction occurs when the hydrogenation catalyst is too active or the reaction time is prolonged. In traditional Rosenmund reductions, a poison like quinoline-sulfur is required. However, the is specifically chosen because the BaSO₄ support naturally dampens catalytic activity. Ensure you are not exceeding 7.5% Pd loading, maintain a steady (not pressurized) H₂ flow, and quench the reaction immediately once TLC indicates the disappearance of the acid chloride.

Q2: My final yield is exceptionally low, and TLC shows mostly starting carboxylic acid. What went wrong? A2: This is a classic symptom of moisture contamination during the chlorination step (Protocol A). Acyl chlorides are highly hygroscopic. If your xylene in Protocol B was not anhydrous, or if your glassware in Protocol A contained trace water, the acid chloride reverted to 4-methylthiazole-5-carboxylic acid. Ensure all solvents are dried over molecular sieves and glassware is oven-dried at 120°C.

Q3: Why must I use xylene at 140°C? Can I use a milder solvent like toluene? A3: The hydrogenolysis of the C-Cl bond in this specific sterically hindered thiazole derivative requires a high activation energy. Toluene refluxes at ~110°C, which leads to sluggish kinetics and incomplete conversion. Xylene safely allows for the 140°C operating temperature necessary to drive the reaction to completion [1].

Q4: Can the upstream synthesis of the thiazole precursor also be made eco-friendly? A4: Yes. The conventional synthesis of the precursor (ethyl 2-amino-4-methylthiazole-5-carboxylate) relies on a tedious two-step process using toxic dichloromethane. You can optimize this by adopting a water-mediated, one-pot procedure using ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea. This green upstream modification drastically improves overall yields (up to 72% vs. <11% conventionally) and eliminates chlorinated solvent waste [2].

Quantitative Process Comparison

To justify the transition to the green synthesis route to your process engineering teams, refer to the following benchmarking data comparing the legacy methods against the Pd/BaSO₄ catalyzed Rosenmund reduction.

Process ParameterLegacy Oxidation (CrO₃ / MnO₂)Legacy Reduction (LiAlH₄)Green Rosenmund (Pd/BaSO₄)
Primary Reagents Heavy metal oxides (Cr, Mn)Highly reactive metal hydridesH₂ gas, Pd/BaSO₄ catalyst
Solvent System Dichloromethane / PyridineDiethyl Ether / THFXylene (Easily recoverable)
Reaction Temperature 0°C to Room Temperature-20°C to Reflux140°C
Environmental Impact High (Toxic metal sludge)High (Hazardous quenching)Low (Water/HCl byproduct)
Catalyst Reusability None (Consumed)None (Consumed)High (Recoverable via filtration)
Overall Yield 40% – 55%50% – 60%> 80%

References

  • Bai, N.; Sha, Y.; Meng, G. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules 2008, 13(4), 943-947. URL:[Link]

  • Meng, G.; Wang, M.; Zheng, A.; Dou, J.; Guo, Z. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews 2014, 7(1), 46-49. URL:[Link]

Reference Data & Comparative Studies

Validation

Validation of the anti-cancer activity of 4-methylthiazole-5-carboxylic acid derivatives in vitro

Title: In Vitro Validation of 4-Methylthiazole-5-Carboxylic Acid Derivatives: A Comparative Guide to Anti-Cancer Efficacy Executive Summary The 4-methylthiazole-5-carboxylic acid scaffold has emerged as a highly tunable...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Validation of 4-Methylthiazole-5-Carboxylic Acid Derivatives: A Comparative Guide to Anti-Cancer Efficacy

Executive Summary The 4-methylthiazole-5-carboxylic acid scaffold has emerged as a highly tunable and versatile pharmacophore in modern oncology. Unlike broad-spectrum, highly toxic chemotherapeutics, recent structural modifications of this core have yielded derivatives capable of selectively targeting specific oncogenic pathways—including MUC1 oncoproteins, Cyclooxygenase-2 (COX-2), and Monoacylglycerol lipase (MAGL). This guide provides a rigorous comparative analysis of these derivatives against standard clinical therapeutics, detailing the mechanistic pathways and the self-validating in vitro protocols required for robust preclinical evaluation.

Target Landscape & Mechanistic Pathways

To effectively evaluate the anti-cancer potential of 4-methylthiazole-5-carboxylic acid derivatives, researchers must first understand their target-specific mechanisms. These compounds do not rely on indiscriminate DNA intercalation; instead, they modulate specific enzymatic or protein targets:

  • MUC1 Inhibition: Derivatives synthesized via the reaction of 4-methylthiazole-5-carboxylic acid with SOCl₂ followed by bases/alcohols have, effectively downregulating its expression and inducing apoptosis in MDA-MB-231 breast adenocarcinoma cells[1].

  • COX-2 Selectivity: Thiazole carboxamides specifically inhibit COX-2 over COX-1,[2]. The addition of lipophilic groups (e.g., tert-butyl substitutions) significantly enhances membrane permeability, driving greater cellular absorption and intracellular interaction with COX enzymes[3].

  • MAGL Inhibition: 2-amino-4-methylthiazole-5-carboxylate derivatives act as selective inhibitors of MAGL. By inhibiting this enzyme, these derivatives , redirecting lipid stores away from pro-tumorigenic pathways in non-small cell lung cancer (EKVX) and breast cancer (MDA-MB-468)[4].

G Derivative 4-Methylthiazole-5-Carboxylic Acid Derivatives MUC1 MUC1 Oncoprotein Derivative->MUC1 Inhibits COX2 COX-2 Enzyme Derivative->COX2 Selectively Inhibits MAGL Monoacylglycerol Lipase Derivative->MAGL Inhibits Breast Breast Cancer (MDA-MB-231) MUC1->Breast Downregulates HepG2 Hepatocellular Carcinoma (HepG2) COX2->HepG2 Suppresses PGE2 Lung Non-Small Cell Lung (EKVX / A549) MAGL->Lung Alters Lipid Signaling Apoptosis Apoptosis & Growth Inhibition Breast->Apoptosis HepG2->Apoptosis Lung->Apoptosis

Multi-target signaling pathways of 4-methylthiazole-5-carboxylic acid derivatives in cancer cells.

Efficacy Showdown: Thiazole Derivatives vs. Standard Therapeutics

To objectively evaluate anti-cancer activity, we must benchmark the IC₅₀ and growth inhibition (GI₅₀) metrics of these novel derivatives against established clinical standards. The table below synthesizes quantitative data from recent in vitro validations.

Derivative ScaffoldPrimary TargetCell LineExperimental IC₅₀ / GI₅₀Reference AlternativeAlternative IC₅₀
Thiazole-MAGL (3g) MAGLEKVX (Lung)0.865 µM (GI₅₀)JZL184 (MAGL Std.)~1.0 - 2.0 µM
Thiazole-MAGL (4c) MAGLMDA-MB-2311.08 µM (GI₅₀)5-Fluorouracil~5.0 - 10.0 µM
Thiazole carboxamide (2b) COX-2COLO205 (Colon)30.79 µM (IC₅₀)Celecoxib~40.0 µM
Thiazole-amino acid (5a) Mixed / TubulinA549 (Lung)8.02 µM (IC₅₀)5-Fluorouracil3.49 - 8.74 µM
Bis-thiazole (5f) Pim-1 KinaseKF-28 (Ovarian)0.006 µM (IC₅₀)Doxorubicin~0.1 - 1.0 µM

Data synthesis indicates that specific thiazole modifications (such as bis-thiazoles and MAGL-targeted derivatives) can outperform traditional chemotherapeutics like 5-Fluorouracil in targeted cell lines[4],[5].

Experimental Workflows & Self-Validating Protocols

As an application scientist, ensuring reproducibility is paramount. The following protocols are engineered with built-in validation steps to eliminate false positives caused by compound aggregation, solvent toxicity, or assay interference.

Workflow Start Compound Synthesis (EDCI/DMAP Coupling) Purification Purification & Characterization (Column Chromatography, NMR) Start->Purification CellCulture Cell Culture & Synchronization (Serum Starvation) Purification->CellCulture Viability Primary Screening (MTS Assay - 72h) CellCulture->Viability TargetAssay Target-Specific Validation (COX-2 / MAGL Inhibition) Viability->TargetAssay Analysis Data Synthesis & IC50 Calculation (Non-linear Regression) TargetAssay->Analysis

Self-validating in vitro experimental workflow for evaluating thiazole-based anti-cancer agents.

Protocol A: Target-Specific Synthesis & Preparation
  • EDCI/DMAP Coupling: Dissolve 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid in anhydrous dichloromethane (DCM).

  • Catalysis: Introduce dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Inert Atmosphere Incubation: Stir the mixture strictly under an argon atmosphere for 48 hours[6].

  • Expertise & Causality Check: Why Argon? The inert atmosphere prevents the oxidation of sensitive intermediates during the prolonged stirring phase, ensuring high-yield amide bond formation without oxidative degradation.

Protocol B: High-Throughput Cytotoxicity Screening (MTS Assay)
  • Cell Seeding and Synchronization: Seed cells (e.g., MDA-MB-231, HepG2) in 96-well plates at a density of

    
     cells/well. Starve in serum-free media for 12 hours.
    
  • Expertise & Causality Check: Serum starvation synchronizes the cell cycle to the G0/G1 phase. This ensures that observed anti-proliferative effects are due to the compound's mechanism of action rather than variations in the baseline replication rate.

  • Compound Treatment: Expose cells to serial dilutions of thiazole derivatives (e.g., 1 µM to 200 µM) for 72 hours.

  • MTS Addition: Add 20 µL of MTS solution to each well and incubate for 2 hours at 37°C before reading absorbance at 490 nm[6].

  • Expertise & Causality Check: Why MTS over MTT? Thiazole derivatives are highly lipophilic. The traditional MTT assay requires solubilizing formazan crystals in DMSO, which can cause precipitation of unreacted lipophilic thiazole compounds, skewing absorbance readings. MTS produces a water-soluble formazan product directly in the culture medium, bypassing the solubilization step and eliminating this artifact[2].

Protocol C: In Vitro COX-2 Selectivity Assay
  • Enzyme Incubation: Incubate purified COX-2 and COX-1 enzymes independently with the thiazole carboxamide derivative and arachidonic acid substrate.

  • Detection: Measure the conversion of arachidonic acid to PGH2 using a fluorometric detection kit.

  • Expertise & Causality Check: Always run a parallel COX-1 assay. The true value of these derivatives lies in their selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀). A high selectivity index validates that the cytotoxicity in COX-2 overexpressing cells (like HepG2) is mechanistically driven by COX-2 suppression, which minimizes the off-target gastrointestinal toxicity typical of non-selective NSAIDs[3].

Conclusion

The 4-methylthiazole-5-carboxylic acid scaffold represents a highly tunable pharmacophore with profound potential in targeted cancer therapy. Whether optimized for MUC1 binding, COX-2 selectivity, or MAGL inhibition, these derivatives consistently demonstrate competitive or superior in vitro efficacy compared to traditional standards like 5-Fluorouracil and Celecoxib. By employing rigorous, self-validating in vitro assays—such as synchronized MTS screening and parallel isoenzyme validation—researchers can accurately benchmark these derivatives, accelerating their trajectory from benchtop synthesis to clinical application.

References

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed (Bioorganic & Medicinal Chemistry Letters, 2014). URL:[Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega (2023). URL:[Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed (Anti-cancer Agents in Medicinal Chemistry, 2019). URL:[Link]

  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. PMC - NIH (2023). URL:[Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry (2021). URL:[Link]

Sources

Comparative

Comparative study of synthesis methods for 4-Methyl-isothiazole-5-carboxylic acid

Topic: Comparative Study of Synthesis Methods for 4-Methyl-isothiazole-5-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals CRITICAL PREFACE: Iden...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Synthesis Methods for 4-Methyl-isothiazole-5-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

CRITICAL PREFACE: Identity & CAS Verification

Warning: A significant discrepancy exists in common databases regarding the CAS number provided in the request (20485-39-6 ).

  • CAS 20485-39-6 corresponds to Ethyl 4-methyloxazole-5-carboxylate (an oxazole isomer).[1][2]

  • The target molecule requested by text is 4-Methyl-isothiazole-5-carboxylic acid (an isothiazole isomer).

  • Resolution: This guide focuses strictly on the Isothiazole synthesis as requested by the topic text. Researchers seeking the oxazole should refer to Van Leusen chemistry or Cornforth synthesis.

  • Target Molecule: 4-Methylisothiazole-5-carboxylic acid (often associated with CAS 15901-61-8 or derivatives).

Executive Summary

4-Methyl-isothiazole-5-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for immunomodulators, antiviral agents (e.g., analogs of Vratizolin), and agrochemicals. Unlike its 1,3-thiazole counterparts, the 1,2-isothiazole ring offers unique hydrogen-bonding vectors and metabolic stability profiles.

This guide compares three distinct synthesis methodologies:

  • The Modified Machoń Cyclization (Standard): A robust ring-closure of

    
    -aminocrotonamide using thionyl chloride.
    
  • Oxidative Cyclization of Thioamides (Alternative): A two-step conversion from acetoacetamides via Lawesson’s reagent/P

    
    S
    
    
    
    .
  • Direct Oxidation of 4,5-Dimethylisothiazole (Scale-Up): A method utilizing commercially available precursors for bulk synthesis.

Comparative Analysis of Methods

MetricMethod A: Machoń Cyclization (SOCl

)
Method B: Thioamide OxidationMethod C: Dimethylisothiazole Oxidation
Precursor

-Aminocrotonamide
Acetoacetamide4,5-Dimethylisothiazole
Reagents Thionyl Chloride (SOCl

), Toluene
P

S

or Lawesson's, H

O

/I

KMnO

, CrO

, or Biocatalysis
Yield High (65–80%)Moderate (40–60%)Variable (30–70%)
Atom Economy HighLow (Phosphorus waste)High
Scalability Excellent (Industrial Standard)Poor (Purification issues)Good (if selectivity is controlled)
Safety Profile Moderate (SO

/HCl gas evolution)
Low (H

S evolution)
Moderate (Strong oxidizers)
Primary Use Lab & Pilot Scale Analog Library Generation Industrial Bulk Mfg

Detailed Experimental Protocols

Method A: The Modified Machoń Cyclization (Recommended)

This method is the most reliable for generating the 4-methyl-5-carboxy core. It relies on the reaction of enaminonitriles or enaminoamides with thionyl chloride. Note that using ethyl 3-aminocrotonate (ester) with SOCl


 often favors the 1,2,3-thiadiazole (Hurd-Mori reaction), so the amide  or nitrile  precursor is crucial for isothiazole specificity.
Mechanism

The


-aminocrotonamide attacks thionyl chloride to form an 

-sulfinyl intermediate. An intramolecular electrophilic attack by the sulfur on the

-carbon closes the ring, followed by elimination of HCl and H

O (or SO

) to aromatize.
Protocol
  • Reagents:

    • 
      -Aminocrotonamide (1.0 eq)
      
    • Thionyl Chloride (SOCl

      
      ) (2.5 eq)
      
    • Toluene (Solvent, 10 mL/g substrate)

  • Procedure:

    • Step 1: Charge a flame-dried 3-neck flask with

      
      -aminocrotonamide and anhydrous toluene under N
      
      
      
      atmosphere.
    • Step 2: Cool the suspension to 0°C.

    • Step 3: Add SOCl

      
       dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
      
    • Step 4: Allow to warm to room temperature, then heat to reflux (110°C) for 3–5 hours. The solution should turn clear/amber.

    • Step 5: Monitor by TLC (EtOAc:Hexane 1:1).

    • Step 6: Evaporate solvent and excess SOCl

      
       under reduced pressure.
      
    • Step 7: Hydrolysis (if the intermediate is the acid chloride or nitrile): Treat the residue with 10% NaOH at 60°C for 1 hour, then acidify with conc. HCl to pH 2.

    • Step 8: Filter the precipitated 4-methyl-isothiazole-5-carboxylic acid. Recrystallize from Ethanol/Water.

Method B: Oxidative Cyclization of Thioamides

Useful when specific substitutions at the 3-position are required (e.g., starting from different


-keto amides).
Protocol
  • Thionation: React acetoacetamide with Lawesson's Reagent in THF at reflux to yield 3-thiobutanamide.

  • Cyclization:

    • Dissolve the thioamide in EtOH.[3]

    • Add Iodine (I

      
      , 1.1 eq) and Potassium Carbonate (K
      
      
      
      CO
      
      
      ) slowly.
    • Stir at RT for 12 hours.

    • Quench with saturated Na

      
      S
      
      
      
      O
      
      
      to remove excess iodine.
    • Extract with EtOAc, dry over MgSO

      
      , and concentrate.
      

Visualization of Synthesis Pathways[5][6]

The following diagram illustrates the mechanistic divergence between the Isothiazole (Machoń) and Thiadiazole (Hurd-Mori) pathways, highlighting why precursor selection is critical.

SynthesisPathways Start Precursor: Beta-Amino Crotonate Derivative Ester Ethyl 3-Aminocrotonate (Ester) Start->Ester If R = OEt Amide Beta-Aminocrotonamide (Amide) Start->Amide If R = NH2 SOCl2_1 Reaction with SOCl2 (Hurd-Mori Conditions) Ester->SOCl2_1 Thiadiazole Product: 4-Methyl-1,2,3-thiadiazole-5-carboxylate (WRONG ISOMER) SOCl2_1->Thiadiazole Diazo-like rearrangement SOCl2_2 Reaction with SOCl2 (Machoń Conditions) Amide->SOCl2_2 Intermediate N-Sulfinyl Intermediate SOCl2_2->Intermediate Cyclization Ring Closure (S-N Bond Formation) Intermediate->Cyclization Isothiazole Product: 4-Methyl-isothiazole-5-carboxylic Acid (CORRECT TARGET) Cyclization->Isothiazole Aromatization

Caption: Divergent synthesis pathways reacting beta-aminocrotonates with Thionyl Chloride. Using the amide precursor is essential for Isothiazole formation.

Troubleshooting & Optimization (Self-Validating Systems)

  • Purity Check (H-NMR):

    • Isothiazole: Look for the methyl singlet at ~2.7 ppm and the carboxylic acid proton (broad, >11 ppm).[4] Crucially, Isothiazoles lack the C-H proton of the thiazole ring (which appears ~8-9 ppm in 1,3-thiazoles).

  • Safety Check: The reaction with SOCl

    
     generates massive amounts of SO
    
    
    
    and HCl gas. A scrubber system (NaOH trap) is mandatory .
  • Moisture Control: Thionyl chloride hydrolyzes violently. All glassware must be oven-dried.

References

  • Machoń, Z. (1973). Synthesis of isothiazole derivatives. Arch. Immunol. Ther. Exp., 21, 891. (Seminal work on isothiazole synthesis using SOCl ).
  • Hurd, C. D., & Mori, R. I. (1955).[5] 1,2,3-Thiadiazoles.[3][6] Journal of the American Chemical Society, 77(20), 5359–5364. Link (Describes the competing thiadiazole formation).

  • BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Link (Comparative protocol for the thiadiazole isomer).

  • PureSynth. (2024). 4-Methylthiazole-5-Carboxylic Acid Specification. Link (Data on the 1,3-thiazole isomer for exclusion).

  • Patel, H. V., et al. (1990). Synthesis of isothiazoles. Indian Journal of Chemistry, Section B, 29, 85.

Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 4-Methyl-isothiazole-5-carboxylic Acid Derivatives and Existing Antimicrobial Agents

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds that can bypass existing resistance mec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds that can bypass existing resistance mechanisms. Thiazole and isothiazole heterocycles have long been recognized for their broad spectrum of biological activities, forming the core of numerous pharmaceuticals.[1][2][3] Within this class, derivatives of 4-Methyl-isothiazole-5-carboxylic acid are emerging as a promising area of investigation. This guide provides a comparative overview of the antimicrobial efficacy of these derivatives against established antimicrobial agents, grounded in experimental data and standardized methodologies. We will delve into their proposed mechanisms of action, present a synthesis of available efficacy data, and detail the authoritative protocols required to validate these findings in a research setting.

Mechanism of Action: A Tale of Two Chemistries

The antimicrobial activity of isothiazole-containing compounds, including the broader isothiazolinone class, is primarily attributed to their ability to disrupt essential cellular processes through covalent modification of proteins.[4][5]

Isothiazolinone Derivatives: The core mechanism involves a rapid inhibition of microbial growth by breaking the bonds within bacterial and algal proteins.[5][6] The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups found in cysteine residues of critical enzymes. This interaction leads to the formation of disulfide bonds, inactivating enzymes involved in metabolism and antioxidant defense (e.g., glutathione reductase), ultimately leading to cell death.[4][5]

β-Lactams (Comparator Class): In contrast, a major class of existing antimicrobials, the β-lactams (e.g., Penicillin), act by inhibiting penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of PBPs, β-lactams prevent the cross-linking of peptidoglycan strands, leading to a loss of cell wall integrity and subsequent cell lysis.

The fundamental difference in their targets suggests that isothiazole derivatives could be effective against bacteria that have developed resistance to β-lactam antibiotics through mechanisms such as β-lactamase production.

cluster_0 4-Methyl-isothiazole-5-carboxylic Acid Derivative Action cluster_1 β-Lactam (e.g., Penicillin) Action Isothiazole Isothiazole Derivative Enzyme Bacterial Enzyme (e.g., Thiol-containing) Isothiazole->Enzyme Covalent Bonding Inactive_Enzyme Inactive Enzyme (Disulfide Bridge) Enzyme->Inactive_Enzyme Metabolism Metabolic Disruption Inactive_Enzyme->Metabolism Death Cell Death Metabolism->Death BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Acylation Inactive_PBP Inactive PBP PBP->Inactive_PBP CellWall Peptidoglycan Synthesis Inhibition Inactive_PBP->CellWall Lysis Cell Lysis CellWall->Lysis

Caption: Comparative Mechanisms of Action.

Comparative Efficacy: A Synthesis of In Vitro Data

Direct, head-to-head comparative studies for 4-methyl-isothiazole-5-carboxylic acid derivatives are still emerging. However, by synthesizing data from various publications, we can construct a comparative overview of their potential. The following table presents Minimum Inhibitory Concentration (MIC) values for novel β-lactam amalgamated 4-methylthiazole-5-carboxylic acid derivatives from a key study, juxtaposed with typical MIC ranges for common antibiotics against the same bacterial species.[7]

Data Note: The data for the thiazole derivatives and comparator agents are compiled from different studies. Direct comparison should be approached with caution as testing conditions may vary slightly. All values are in µg/mL.

OrganismThiazole Derivative 5a[7]Thiazole Derivative 5d[7]Thiazole Derivative 5e[7]Ciprofloxacin (Typical MIC)Ampicillin (Typical MIC)
Escherichia coli6.256.256.250.008 - 12 - 8
Staphylococcus aureus6.256.256.250.12 - 20.12 - 25
Pseudomonas aeruginosa6.256.256.250.06 - 4>128 (Resistant)
Bacillus subtilis6.256.256.250.12 - 0.50.06 - 0.25
Salmonella typhi6.256.256.250.015 - 0.51 - 4

Interpretation of Findings: The synthesized 2-(2-chloro-3-oxo-4-phenylazetidin-1-yl)-4-methylthiazole-5-carboxylic acid derivatives (compounds 5a, 5d, 5e) demonstrate consistent and promising antibacterial activity across a range of Gram-positive and Gram-negative bacteria.[7] Notably, their efficacy against P. aeruginosa (MIC of 6.25 µg/mL) is significant, as this organism is intrinsically resistant to many antibiotics, including Ampicillin.[7] While the MIC values are not as low as those for Ciprofloxacin in many cases, they represent a strong starting point for a novel scaffold, particularly one with a different mechanism of action that could be developed to combat resistant strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

To generate reliable and comparable efficacy data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the global gold standards for AST.[8][9][10][11] The broth microdilution method is a cornerstone technique for determining MIC values.

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07)

Causality: This method is chosen for its efficiency, scalability, and ability to provide quantitative MIC data. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Self-Validation: The protocol includes mandatory quality control (QC) steps using reference bacterial strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). The results are only considered valid if the MIC for the QC strain falls within its acceptable, published range.[8][12]

Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the 4-methyl-isothiazole-5-carboxylic acid derivative.

    • Dissolve in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as it can affect bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Serial Dilution in Microplate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well and mix thoroughly. This creates the highest concentration to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum (prepared in Step 2) to each well.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_workflow Broth Microdilution Workflow (CLSI M07) P1 Prepare Drug Stock (e.g., 1280 µg/mL in DMSO) P3 Prepare Microplate with Serial Dilutions in Broth P1->P3 P2 Prepare 0.5 McFarland Bacterial Suspension P4 Dilute Suspension to Final Inoculum (5x10^5 CFU/mL) P2->P4 P5 Inoculate Microplate Wells P3->P5 P4->P5 P6 Incubate at 35°C for 16-20 hours P5->P6 QC Include QC Strain (e.g., E. coli ATCC 25922) P5->QC P7 Read MIC (Lowest concentration with no visible growth) P6->P7

Caption: Standardized Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

The available data indicates that 4-methyl-isothiazole-5-carboxylic acid derivatives represent a viable and promising scaffold for the development of new antimicrobial agents.[7] Their demonstrated efficacy against challenging pathogens like P. aeruginosa and their distinct mechanism of action compared to many legacy antibiotics make them a compelling subject for further research.

Future work must focus on direct, controlled comparative studies against a panel of modern, clinically relevant antibiotics and resistant strains. Structure-activity relationship (SAR) studies will be crucial to optimize the core molecule for enhanced potency and a favorable safety profile. By adhering to rigorous, standardized evaluation protocols, the research community can accurately determine the clinical potential of this intriguing class of compounds.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Londero, A., et al. (2025). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, ASM. [Link]

  • Nogueira, J. M. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

  • EUCAST. (2022). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • Thyssen, J. P. (2012). Methylisothiazolinone: Contact Allergy and Antimicrobial Efficacy. PhD Thesis. [Link]

  • CLSI. CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

  • CLSI & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Sudan Chemical. Isothiazolinone Bactericide. [Link]

  • EUCAST. EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Leclercq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]

  • Evren, A. E., et al. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure. [Link]

  • Yurttaş, L., et al. (2016). Synthesis and Evaluation of New Thiazole Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Egyptian Journal of Chemistry. [Link]

  • Kumar, S., et al. (2020). Discovery of novel β-lactam amalgamated 4-methylthiazole-5-carboxylic acid derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Havaldar, F. H., & Bhise, A. S. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of the Korean Chemical Society. [Link]

  • Goudarzi, M., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. [Link]

  • Behera, A. K., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Stankova, I., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Pharmaceuticals. [Link]

  • Panico, A., et al. (2003). Isothiazole derivatives as antiviral agents. PubMed. [Link]

  • Saha, S. K., & Hossain, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

Sources

Comparative

A Comparative Guide to In Silico and In Vitro Methodologies for the Analysis of 4-Methylthiazole-5-carboxylic Acid Derivatives

In the contemporary landscape of drug discovery and development, the journey from a promising chemical scaffold to a viable therapeutic agent is both arduous and resource-intensive. For researchers investigating the ther...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery and development, the journey from a promising chemical scaffold to a viable therapeutic agent is both arduous and resource-intensive. For researchers investigating the therapeutic potential of 4-methylthiazole-5-carboxylic acid derivatives, a strategic integration of computational and experimental approaches is paramount. This guide provides an in-depth comparison of in silico and in vitro studies, offering field-proven insights into their application, causality behind experimental choices, and the synergistic value they bring to the exploration of this important class of compounds.

The 4-methylthiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The strategic functionalization of this core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the development of novel therapeutics. This guide will navigate the two primary realms of preclinical investigation, computational modeling and laboratory-based assays, to provide a comprehensive understanding of their respective roles in advancing our knowledge of these derivatives.

The Digital Microscope: In Silico Approaches for Predictive Analysis

In silico methodologies, a cornerstone of modern drug discovery, leverage computational power to model and predict the behavior of molecules, thereby guiding and prioritizing experimental efforts.[3][4] For 4-methylthiazole-5-carboxylic acid derivatives, these techniques are instrumental in the early stages of research for hit identification and lead optimization.[5]

Causality in Method Selection

The choice of in silico tools is dictated by the research question. For identifying potential protein targets and understanding binding interactions, molecular docking is the method of choice. To predict the biological activity of a series of analogues based on their structural features, Quantitative Structure-Activity Relationship (QSAR) modeling is employed.

Key In Silico Workflows

1. Molecular Docking: Unveiling Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of intermolecular interactions.[6][7] This is crucial for understanding the mechanism of action of 4-methylthiazole-5-carboxylic acid derivatives. For instance, in the development of anticancer agents, docking studies can elucidate how these derivatives interact with the active site of target proteins like MUC1 oncoproteins.[2]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking [8]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges.

    • Define the binding site or active site based on known information or computational prediction.

  • Ligand Preparation:

    • Generate the 3D structure of the 4-methylthiazole-5-carboxylic acid derivative.

    • Assign appropriate atom types and charges.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.[5][7][9]

    • The software employs a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their docking scores and binding energies.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key structural determinants of binding.

2. Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11] This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Experimental Protocol: A Step-by-Step Guide to QSAR Modeling [12][13]

  • Data Set Preparation:

    • Compile a dataset of 4-methylthiazole-5-carboxylic acid derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model development and a test set for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties).

  • Model Development:

    • Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the biological activity.[12]

  • Model Validation:

    • Assess the predictive power of the QSAR model using the test set. Key statistical parameters include the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).[14]

cluster_in_silico In Silico Workflow start Define Research Question mol_dock Molecular Docking start->mol_dock Target Interaction? qsar QSAR Modeling start->qsar Predict Activity? protein_prep Protein Preparation mol_dock->protein_prep data_prep Data Set Preparation qsar->data_prep ligand_prep Ligand Preparation protein_prep->ligand_prep docking_sim Docking Simulation ligand_prep->docking_sim docking_analysis Analysis of Results docking_sim->docking_analysis prediction Predict Novel Derivatives' Activity docking_analysis->prediction descriptor_calc Descriptor Calculation data_prep->descriptor_calc model_dev Model Development descriptor_calc->model_dev model_val Model Validation model_dev->model_val model_val->prediction

Caption: A generalized workflow for in silico analysis of 4-methylthiazole-5-carboxylic acid derivatives.

The Laboratory Bench: In Vitro Studies for Empirical Validation

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are essential for validating the predictions generated by in silico models and for providing empirical data on the biological activity of the synthesized compounds.[15][16]

Causality in Method Selection

The choice of in vitro assay is directly linked to the therapeutic area of interest. For anticancer research, cytotoxicity assays like the MTT assay are standard.[17][18][19] For antimicrobial investigations, the Minimum Inhibitory Concentration (MIC) assay is the gold standard.[20][21][22]

Key In Vitro Workflows

1. MTT Assay: Assessing Anticancer Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24] It is widely used to screen compounds for their cytotoxic effects on cancer cell lines.[2]

Experimental Protocol: A Step-by-Step Guide to the MTT Assay [17][19]

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a predetermined density.[2]

    • Incubate the cells to allow for attachment and growth.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-methylthiazole-5-carboxylic acid derivatives in cell culture medium.

    • Add the compounds to the wells containing the cells and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

2. Minimum Inhibitory Concentration (MIC) Assay: Determining Antimicrobial Potency

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26] This is a critical parameter for evaluating the potential of 4-methylthiazole-5-carboxylic acid derivatives as new antimicrobial agents.

Experimental Protocol: A Step-by-Step Guide to the MIC Assay (Broth Microdilution) [21][25]

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the 4-methylthiazole-5-carboxylic acid derivatives in a 96-well microtiter plate containing broth.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

cluster_in_vitro In Vitro Workflow start Synthesized Derivatives mtt_assay MTT Assay start->mtt_assay Anticancer? mic_assay MIC Assay start->mic_assay Antimicrobial? cell_seeding Cell Seeding mtt_assay->cell_seeding inoculum_prep Inoculum Preparation mic_assay->inoculum_prep compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_incubation MTT Incubation compound_treatment->mtt_incubation absorbance Absorbance Measurement mtt_incubation->absorbance activity_data Generate Activity Data (IC50/MIC) absorbance->activity_data serial_dilution Serial Dilution inoculum_prep->serial_dilution inoculation Inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination mic_determination->activity_data

Caption: A generalized workflow for in vitro analysis of 4-methylthiazole-5-carboxylic acid derivatives.

Comparative Analysis: In Silico vs. In Vitro

FeatureIn Silico StudiesIn Vitro Studies
Cost LowHigh
Time RapidTime-consuming
Throughput High (can screen millions of compounds)Low to medium
Predictive Power Predictive, requires experimental validationEmpirical, provides direct evidence
Ethical Considerations No ethical concernsMay involve cell lines derived from human or animal tissue
Resource Requirements Computational resources, specialized softwareLaboratory equipment, reagents, skilled personnel
Limitations Simplifications of complex biological systems, potential for inaccuraciesMay not fully recapitulate the complexity of a whole organism

Synergistic Integration: The Path to Accelerated Discovery

The true power in modern drug discovery lies not in the isolated application of either in silico or in vitro methods, but in their intelligent and iterative integration. In silico studies can be used to screen large virtual libraries of 4-methylthiazole-5-carboxylic acid derivatives, identifying a smaller, more manageable set of promising candidates for synthesis and in vitro testing.[27][28] The empirical data from in vitro assays can then be used to refine and improve the predictive accuracy of the in silico models, creating a powerful feedback loop that accelerates the discovery of novel therapeutic agents. For instance, a study on thiazole derivatives successfully used a combination of in silico and in vitro methods to identify potent α-glucosidase inhibitors.[29]

Conclusion

For researchers dedicated to unlocking the therapeutic potential of 4-methylthiazole-5-carboxylic acid derivatives, a deep understanding of both in silico and in vitro methodologies is indispensable. In silico approaches offer a rapid and cost-effective means of generating hypotheses and prioritizing research efforts, while in vitro studies provide the essential empirical data for validation and further development. By embracing a synergistic approach that leverages the strengths of both domains, the scientific community can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13). Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. (n.d.). Retrieved from [Link]

  • Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102473. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Quantitative structure-activity relationships (QSAR) - Fiveable. (2025, August 15). Retrieved from [Link]

  • A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research - Proventa International. (2021, April 7). Retrieved from [Link]

  • Basics of QSAR Modeling by Prof Rahul D. Jawarkar. (n.d.). Retrieved from [Link]

  • Differences between in vitro, in vivo and in silico assays in preclinical research - ZeClinics. (2022, March 16). Retrieved from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Retrieved from [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.). Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Retrieved from [Link]

  • Machine Learning 101: How to train your first QSAR model - Optibrium. (2024, December 16). Retrieved from [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design - Neovarsity. (2025, May 29). Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Retrieved from [Link]

  • Kumar, S., & Singh, N. (2017). Molecular Docking: A structure-based drug designing approach. Journal of Scientific and Innovative Research, 6(3), 89-94. Retrieved from [Link]

  • The In (vitro, vivo, silico)s and Outs of Research - InVivo Biosystems. (n.d.). Retrieved from [Link]

  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30). Retrieved from [Link]

  • In vivo, in vitro and in silico - HEALTH SCIENCES AND DISEASE. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]

  • Medicharla, S. S., et al. (2024). In silico studies of designed thiadiazole derivatives as retinoic acid receptor-alpha (RAR-α) inhibitors for potential contraceptive application. Journal of Biomolecular Structure & Dynamics, 1-16. Retrieved from [Link]

  • In silico studies of thiazole derivative towards its potential use against SARS-CoV-2: An intuition from an experimental and computational approach. (2025, August 8). Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Publishing. (2026, January 9). Retrieved from [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4580-4585. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(2). Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5991. Retrieved from [Link]

  • In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. (2011, November 18). Retrieved from [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and. (2022, November 5). Retrieved from [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies - Journal of Applied Pharmaceutical Science. (2025, July 5). Retrieved from [Link]

Sources

Validation

Cross-reactivity of 4-Methyl-isothiazole-5-carboxylic acid derivatives with other biological targets

Executive Summary & Scaffold Analysis 4-Methyl-isothiazole-5-carboxylic acid (4-MICA) derivatives represent a critical scaffold in medicinal chemistry, primarily utilized as bioisosteres for thiazole and isoxazole moieti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

4-Methyl-isothiazole-5-carboxylic acid (4-MICA) derivatives represent a critical scaffold in medicinal chemistry, primarily utilized as bioisosteres for thiazole and isoxazole moieties. While often overshadowed by their thiazole counterparts (e.g., the xanthine oxidase inhibitor Febuxostat), isothiazole derivatives offer distinct physicochemical properties—specifically altered hydrogen bond acceptor capabilities and lipophilicity profiles—that can modulate potency and selectivity.

This guide analyzes the biological performance of the 4-MICA scaffold, focusing on its primary utility in Xanthine Oxidase (XO) inhibition and its critical cross-reactivity risks with Glutamate Receptors (iGluRs) and Kinase targets.

Structural Bioisosterism

The 4-MICA scaffold is defined by the 1,2-thiazole ring system. Compared to the 1,3-thiazole (Febuxostat-like) and 1,2-oxazole systems, the isothiazole ring exhibits unique electronic distributions:

ScaffoldStructurePrimary ApplicationKey Characteristic
4-Methyl-thiazole S-C=N (1,[1]3)XO Inhibitors (Febuxostat)High potency, metabolic stability.
4-Methyl-isothiazole S-N=C (1,2)Subject of Guide Lower basicity , altered H-bonding vector.
4-Methyl-isoxazole O-N=C (1,2)Glutamate Agonists (AMPA)High polarity, neurotoxicity risk .

Primary Target Performance: Xanthine Oxidase (XO) Inhibition[3]

The 4-methyl-isothiazole-5-carboxylic acid moiety serves as a direct structural analog to the pharmacophore found in non-purine XO inhibitors.

Mechanism of Action

In thiazole-based inhibitors like Febuxostat, the carboxylate group forms critical hydrogen bonds with Arg880 and Thr1010 in the XO active site, while the 4-methyl group occupies a small hydrophobic pocket, displacing the molybdenum-coordinated water molecule.

  • Isothiazole Substitution : Replacing the thiazole with an isothiazole retains the planar aromaticity and the carboxylate positioning. However, the N-N vs. C-N bond difference alters the vector of the carboxylate slightly, potentially reducing potency by 10–50-fold compared to the optimized thiazole, depending on the tail group (e.g., aryl ether moiety).

Comparative Data (Representative Potency)

Note: Values are generalized based on structure-activity relationship (SAR) studies of isosteres.

Compound ClassTargetIC50 (nM)Binding Mode
Thiazole Derivative (Febuxostat) Xanthine Oxidase~1–10Tight-binding, mixed-type inhibition.
Isothiazole Derivative (4-MICA) Xanthine Oxidase~50–500Competitive; weaker H-bond network.
Allopurinol (Purine) Xanthine Oxidase~2000Suicide substrate (requires conversion).

Cross-Reactivity Profile: The "Danger" Zones

The most critical aspect of developing 4-MICA derivatives is managing off-target interactions, particularly in the central nervous system (CNS).

A. Glutamate Receptor Cross-Reactivity (High Risk)

Isothiazole-5-carboxylic acids are structural mimics of glutamate .

  • Mechanism : The 5-carboxylate and the ring nitrogen (N2) mimic the

    
    -carboxyl and 
    
    
    
    -amino groups of glutamate.
  • Risk : Unsubstituted isothiazole-5-carboxylic acid is a known agonist/antagonist for AMPA and Kainate receptors.

  • Mitigation : The 4-methyl group is crucial here. It provides steric bulk that clashes with the tight ligand-binding domain (LBD) of iGluRs, significantly reducing affinity compared to the unsubstituted core. However, derivatives with small 3-substituents may still retain residual affinity.

B. Kinase Inhibition (Medium Risk)

Certain isothiazole derivatives have shown activity against kinases such as MEK1/2 and Chk1 .

  • Mechanism : The isothiazole nitrogen can act as a hinge binder in the ATP-binding pocket.

  • Observation : 4-MICA derivatives with bulky 3-aryl substituents (resembling the "tail" of kinase inhibitors) may inadvertently inhibit kinases, leading to toxicity.

C. Transporter Interaction (GABA)

Isothiazoles are often explored as GABA-C receptor antagonists. While 4-MICA derivatives are less potent than specific GABA analogs (like TPMPA), high systemic concentrations can lead to off-target transporter blockage.

Visualizing the Pharmacology

Pathway Diagram: Mechanism & Cross-Reactivity

The following diagram illustrates the intended pathway (XO Inhibition) versus the unintended cross-reactivity pathways (Glutamate/Kinase).

G Drug 4-MICA Derivative XO Xanthine Oxidase (Purine Catabolism) Drug->XO Inhibition (IC50: ~100 nM) AMPA AMPA/Kainate Receptors (CNS Excitotoxicity) Drug->AMPA Agonism/Binding (Risk if 4-Me is small) MEK MEK1/2 Kinase (Cell Proliferation) Drug->MEK Off-target Inhibition (If 3-aryl substituted) UricAcid Uric Acid (Reduction) XO->UricAcid Blocks Production Gout Hyperuricemia/Gout Therapy XO->Gout Treats Seizure CNS Side Effects (Seizures/Tremors) AMPA->Seizure Induces

Caption: Pharmacological network of 4-MICA derivatives showing primary therapeutic action (Green) and potential off-target liabilities (Red/Yellow).

Experimental Protocols

To validate the selectivity of a 4-MICA derivative, the following self-validating protocols are recommended.

Protocol A: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Objective: Quantify the primary potency against XO.

  • Reagents :

    • Bovine milk Xanthine Oxidase (0.05 units/mL).

    • Substrate: Xanthine (50

      
      M) in phosphate buffer (pH 7.5).
      
    • Reference: Febuxostat (Positive Control).

  • Workflow :

    • Incubate enzyme + Test Compound (0.1 nM – 10

      
      M) for 10 min at 25°C.
      
    • Initiate reaction by adding Xanthine substrate.

    • Detection : Monitor formation of Uric Acid at 295 nm continuously for 5 minutes.

  • Validation :

    • Slope of the linear phase represents velocity (

      
      ).
      
    • Calculate % Inhibition:

      
      .
      
    • Pass Criteria : Febuxostat IC50 must fall within 1–10 nM.

Protocol B: [3H]-AMPA Binding Assay (Cross-Reactivity Check)

Objective: Assess CNS safety risk.

  • Membrane Prep : Rat cortical synaptic membranes.

  • Ligand : [3H]-AMPA (5 nM).

  • Workflow :

    • Incubate membranes + [3H]-AMPA + Test Compound (10

      
      M fixed dose) in Tris-HCl buffer containing KSCN (to enhance binding).
      
    • Incubate for 60 min at 4°C.

    • Terminate by rapid filtration through GF/B filters.

  • Analysis :

    • Measure radioactivity (CPM).

    • Interpretation : >50% displacement at 10

      
      M indicates significant cross-reactivity risk.
      

References

  • Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." PubMed. Link

  • Vertex AI Search. "Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors." PubMed. Link

  • Kaur, et al. (2025). "Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds." PMC. Link(Note: Generalized link to recent XO reviews).

  • Isothiazole.com. "Heterocyclic Building Blocks: Isothiazole Chemistry and Reactivity." Link

  • Sigma-Aldrich. "4-Methylthiazole-5-carboxylic acid Product Sheet." Link(For structural comparison).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.